Strontium nitrate
Description
Historical Context and Scientific Evolution of Strontium Nitrate (B79036) Understanding
The story of strontium nitrate is intrinsically linked to the discovery of its constituent element, strontium. In 1790, Adair Crawford and William Cruickshank identified a new mineral from a lead mine in the Scottish village of Strontian that behaved differently from other known "heavy spars". wikipedia.org This mineral, named strontianite, led to the identification of a new element, strontium, which was first isolated in 1808 by Humphry Davy. wikipedia.org
Early large-scale use of strontium was in the sugar beet industry. wikipedia.org However, the unique properties of strontium salts, particularly this compound, soon found a lasting niche in pyrotechnics. wikipedia.org Its ability to impart a brilliant red color to flames made it an indispensable component in fireworks, signal flares, and military tracer ammunition. wikipedia.orgchemiis.comquora.com Scientists and pyrotechnicians established that this compound functions as both a colorant and an oxidizer, a dual role that simplifies pyrotechnic formulations. quora.com When a chlorine donor is present in the mixture, the formation of strontium monochloride (SrCl) in the flame produces a deep, blood-red color. quora.com
The traditional chemical synthesis of this compound involves reacting strontium carbonate (derived from the mineral celestite) with nitric acid. wikipedia.orggoogle.com This straightforward acid-base reaction, yielding this compound, water, and carbon dioxide, has been a fundamental process in inorganic chemistry for producing the compound for its various applications. google.comsciencemadness.org Early understanding also identified a key chemical characteristic: its hygroscopic nature, meaning it tends to absorb moisture from the air, a property that requires consideration in its storage and use. pyrodata.comtaylorandfrancis.com
| Date | Milestone | Significance |
|---|---|---|
| 1790 | Discovery of Strontianite | Adair Crawford and William Cruickshank identify a new mineral near Strontian, Scotland. wikipedia.org |
| 1791 | Identification of Strontium | The new element is identified based on its characteristic crimson-red flame test. wikipedia.org |
| 1808 | Isolation of Strontium Metal | Sir Humphry Davy first isolates metallic strontium using electrolysis. wikipedia.org |
| 19th Century | Industrial Application | Strontium compounds are used in the production of sugar from sugar beets. wikipedia.orggeeksforgeeks.org |
| 19th-20th Century | Pyrotechnic Application | This compound becomes established as the primary agent for producing red color in fireworks and flares. wikipedia.orgatamanchemicals.com |
| Ongoing | Chemical Synthesis Refinement | Development of various methods to produce this compound, primarily from the reaction of strontium carbonate with nitric acid. wikipedia.orggoogle.com |
Current Research Trends and Challenges in this compound Chemistry
Modern research on this compound has expanded significantly, exploring its potential in high-technology fields. While its role in pyrotechnics continues to be refined, new applications in materials science and energy storage are driving contemporary scientific interest.
Advanced Pyrotechnics and Energetic Materials Research continues to optimize pyrotechnic compositions containing this compound. Studies have investigated the thermal and pyrotechnic properties of binary systems, such as magnesium-strontium nitrate, to understand their burning rates, ignition temperatures, and light output for specific applications. researchgate.net A notable area of research involves creating novel visual effects, such as the development of an "extremely slow strobe" composition that produces a bright flash approximately once per minute. dtic.mil A persistent challenge in this field is the hygroscopic nature of this compound, which can affect the stability and performance of pyrotechnic mixtures. pyrodata.comtaylorandfrancis.com
Materials Science and Nanotechnology A major trend in current research is the use of this compound as a precursor for synthesizing advanced nanomaterials. americanelements.com Scientists are actively developing methods to produce strontium oxide (SrO) nanoparticles, which have potential applications in catalysis, electronics, and the manufacturing of dye-sensitized solar cells and transistors. orientjchem.orgorientjchem.org Various synthesis techniques are being explored, including cost-effective sol-gel methods and environmentally friendly "green synthesis" approaches that use plant extracts. orientjchem.orgresearchgate.netrsc.org Research in this area focuses on controlling the particle size and morphology (e.g., pseudo-spherical, cubic, cylindrical) by adjusting reaction parameters like temperature, which in turn influences the material's properties. researchgate.net
| Synthesis Method | Additional Reagents | Key Findings/Characteristics | Reference |
|---|---|---|---|
| Sol-Gel Method | Sodium hydroxide (B78521) | Produces crystalline nanoparticles; particle size around 80 nm; morphology changes with temperature (pseudo-spherical to cubic/cylindrical). orientjchem.orgresearchgate.net | orientjchem.orgresearchgate.net |
| Green Synthesis (Henna leaves extract) | Sodium hydroxide, Henna leaves extract | Cost-effective and simple; produces crystalline nanoparticles with a crystallite size of about 40 nm. sathyabama.ac.in | sathyabama.ac.in |
| Green Synthesis (Albizia julibrissin extract) | Plant extract | Eco-friendly co-precipitation method; results in spherical nanoparticles with potential for photocatalytic activity. rsc.org | rsc.org |
| Green Synthesis (Solanum nigrum extract) | Plant extract | Extract acts as a stabilizing agent; produces nanoparticles with a cubic crystal structure and an average size of 94.8 nm. orientjchem.org | orientjchem.org |
Energy Storage Applications The field of energy storage represents a significant frontier for this compound research.
Lithium-Ion Batteries: this compound has been investigated as a potential anode material for lithium-ion batteries. researchgate.net Research has shown that it can deliver a stable reversible charge capacity without requiring complex pretreatments like carbon coating or nanocrystallization. researchgate.net This stability is attributed to the absence of crystal water in its structure. researchgate.net
Thermochemical Energy Storage: Strontium carbonate (SrCO₃) is studied for its potential in high-density thermochemical energy storage due to its reversible decomposition reaction. researchgate.net As this compound is a common precursor for synthesizing high-purity strontium carbonate, research in this area is indirectly linked to the applications of this compound. google.comresearchgate.net
| Current Density | Reversible Charge Capacity | Cycle Number | Capacity Retention | Reference |
|---|---|---|---|---|
| 50 mA g⁻¹ | 237.3 mAh g⁻¹ | - | 99.08% | researchgate.net |
| 500 mA g⁻¹ | 100.9 mAh g⁻¹ | 500 | ~98% (of initial 103.0 mAh g⁻¹) | researchgate.net |
Challenges in Current Research Despite promising results, several challenges remain. In materials synthesis, achieving uniform nanoparticle size and preventing agglomeration are key hurdles to ensure consistent properties for electronic and catalytic applications. researchgate.netsathyabama.ac.in For energy storage, further research is needed to enhance the electrochemical performance and to scale up production of these materials cost-effectively. researchgate.net The inherent hygroscopicity of this compound also remains a challenge that necessitates controlled environments or the development of protective coatings for sensitive applications. taylorandfrancis.com
Structure
2D Structure
Properties
IUPAC Name |
strontium;dinitrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2NO3.Sr/c2*2-1(3)4;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHEQXMRUPNDRPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
N2O6Sr, Sr(NO3)2 | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Strontium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9064924 | |
| Record name | Strontium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Strontium nitrate appears as a white crystalline solid. Noncombustible but accelerates burning of combustible materials. May explode if large quantities are involved in a fire or the combustible material is finely divided. May explode under prolonged exposure to heat or fire. Toxic oxides of nitrogen are produced in fires. Used in pyrotechnics, in medicine, and to make other chemicals., Dry Powder; NKRA, White solid; [Merck Index] White odorless crystalline solid; [MSDSonline] | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7219 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1193 °F at 760 mmHg (USCG, 1999), 645 °C | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
70.9 g/100 ml water at 18 °C, 100 g/100 ml water at 100 °C, 401 G/L OF WATER @ 0 °C; 1 KG/L WATER @ 90 °C, Slightly sol in alcohol or acetone., 0.012 g/100 ml absolute alcohol | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.98 (USCG, 1999) - Denser than water; will sink, 2.99 g/cu-cm | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE GRANULES OR POWDER, Colorless cubic crystals | |
CAS No. |
10042-76-9 | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Strontium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010042769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, strontium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9064924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Strontium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STRONTIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDG873AQZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1058 °F (USCG, 1999), 570 °C | |
| Record name | STRONTIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1541 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | STRONTIUM NITRATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis Methodologies for Strontium Nitrate and Strontium Nitrate Derived Materials
Solution-Based Synthesis Techniques
Solution-based synthesis offers a robust platform for the creation of both crystalline and nanostructured materials from strontium nitrate (B79036). This category encompasses techniques that leverage the dissolution of precursors in a solvent to facilitate chemical reactions and controlled precipitation or solidification. Key advantages include excellent control over stoichiometry, homogeneity, and the ability to produce materials at relatively low temperatures.
Slow Evaporation Growth of Single Crystals
The slow evaporation solution growth technique is a classic and effective method for producing large, high-quality single crystals. researchgate.net The process relies on preparing a saturated or supersaturated solution of the compound and allowing the solvent to evaporate slowly and controllably. As the solvent evaporates, the concentration of the solute increases, eventually exceeding the solubility limit and leading to the formation of crystal nuclei. These nuclei then grow into larger single crystals over time. The quality and size of the crystals are influenced by factors such as the purity of the starting materials, the choice of solvent, and the stability of the growth environment (e.g., temperature, humidity, and absence of vibrations). researchgate.netresearchgate.net
The synthesis of inorganic strontium nitrate single crystals via slow evaporation begins with the preparation of a pure, saturated aqueous solution. This is typically achieved by reacting a strontium salt, such as strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂), with nitric acid (HNO₃). crystalls.info The reaction proceeds until the strontium compound is fully dissolved, after which the solution is filtered to remove any impurities. crystalls.info
The clear, saturated this compound solution is then placed in a vessel that allows for slow and controlled evaporation of the water at a constant temperature. researchgate.net As the water evaporates, the solution becomes supersaturated, initiating the crystallization process. Over a period of days to weeks, transparent, well-defined crystals of this compound tetrahydrate (Sr(NO₃)₂·4H₂O) form. crystalls.info The anhydrous form can be obtained through careful heating.
Semiorganic materials, which combine an organic compound with an inorganic salt, are of significant interest, particularly in the field of nonlinear optics (NLO). The amino acid L-alanine is often complexed with inorganic salts like this compound to create crystals with improved chemical stability and optical properties compared to purely organic materials. iosrjournals.org
The growth of BIS L-alanine this compound (BLASN) single crystals is a prime example of this approach. The synthesis involves dissolving L-alanine and this compound in a 2:1 stoichiometric ratio in deionized water. iosrjournals.org The chemical reaction for the synthesis is:
(CH₃CHNH₂COOH)₂ + Sr(NO₃)₂ → (CH₃CHNH₂COOH)₂·Sr(NO₃)₂ iosrjournals.org
The solution is stirred, heated to approximately 50°C to ensure complete dissolution and reaction, and then allowed to cool to room temperature. The salt is obtained through the slow evaporation of the solvent. To enhance purity, the synthesized salt undergoes successive recrystallization processes before the final crystal growth is initiated in a controlled environment. iosrjournals.org This method has successfully produced transparent, colorless single crystals of BLASN with dimensions of 17 x 10 x 3 mm³. iosrjournals.org Characterization studies confirm the crystal's orthorhombic structure and have quantified its optical and mechanical properties. iosrjournals.org
Table 1: Research Findings for BIS L-alanine this compound (BLASN)
| Parameter | Finding | Source |
|---|---|---|
| Crystal System | Orthorhombic | iosrjournals.org |
| Space Group | P222 (Non-centrosymmetric) | iosrjournals.org |
| Growth Method | Slow Evaporation Solution Technique | iosrjournals.org |
| Optical Band Gap | 5.511 eV | iosrjournals.org |
| Second Harmonic Generation (SHG) Efficiency | 0.5 times that of KDP | iosrjournals.org |
| Functional Groups Confirmed by FTIR | C-C stretching, CH₃ symmetric wagging, C-C-N symmetric stretching, COO- bending | iosrjournals.org |
Sol-Gel Synthesis Routes
The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. The method involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). This compound is frequently used as a strontium precursor in these syntheses due to its good solubility in water. This route allows for the fabrication of materials with high purity, homogeneity, and controlled nanostructures at low temperatures. researchgate.netresearchgate.net
Strontium oxide (SrO) nanoparticles can be synthesized effectively using a simple and cost-effective sol-gel method at room temperature. researchgate.netorientjchem.org In a typical procedure, a 0.2M solution of this compound is prepared. A 0.5M solution of sodium hydroxide (NaOH) is then added dropwise, leading to the formation of a white precipitate of strontium hydroxide (Sr(OH)₂). researchgate.netorientjchem.org The precipitate is washed, often with methyl alcohol, to remove ionic impurities, and then centrifuged and dried. orientjchem.org
To obtain crystalline strontium oxide nanoparticles, the dried strontium hydroxide precursor is calcined at elevated temperatures. Research has shown that the calcination temperature significantly impacts the morphology and size of the resulting nanoparticles. researchgate.netresearchgate.net
Table 2: Effect of Calcination Temperature on Strontium Oxide Nanoparticle Morphology
| Calcination Temperature | Resulting Morphology | Particle Size (Approx.) | Source |
|---|---|---|---|
| Room Temperature (Dried) | Pseudo-spherical | ~80 nm | researchgate.net |
| 200°C - 400°C | Cubic form, start of agglomeration | Not specified | researchgate.net |
X-ray diffraction (XRD) analysis confirms the crystalline nature of the nanoparticles, with a calculated crystalline size of approximately 80 nm for the initial particles. researchgate.netorientjchem.org Fourier-transform infrared (FTIR) spectroscopy confirms the presence of the Sr-O bond, with a characteristic peak observed around 854.64 cm⁻¹. researchgate.netresearchgate.net
The combination of the sol-gel method with electrospinning provides a powerful strategy for fabricating one-dimensional nanostructures like nanofibers. This approach has been successfully used to create strontium titanate (SrTiO₃) ceramic fibers, a material with important applications in electronics. researchgate.netceramic-science.com
The process begins with the preparation of a sol-gel solution. This compound serves as the strontium source, while a titanium precursor like titanium tetraisopropoxide is used for titanium. researchgate.netceramic-science.com These precursors are dissolved in a suitable solvent, often with acetic acid, and stirred to form a homogenous sol. ceramic-science.com A polymer solution, typically polyvinylpyrrolidone (B124986) (PVP) in ethanol, is then mixed with the sol. ceramic-science.com The polymer increases the viscosity of the solution, making it suitable for electrospinning.
During electrospinning, the precursor-polymer solution is drawn into a fibrous membrane (known as "green fibers") under a high voltage. These green fibers, with diameters in the range of 140 to 180 nm, are then subjected to a thermal treatment or calcination process. researchgate.netceramic-science.com The calcination serves two purposes: it burns off the PVP polymer and induces the crystallization of the ceramic strontium titanate. The final morphology and crystal structure are highly dependent on the calcination temperature.
Table 3: Effect of Thermal Treatment on Strontium Titanate Fiber Synthesis
| Treatment Stage/Temperature | Observation | Resulting Structure | Source |
|---|---|---|---|
| Electrospinning | Formation of "green" fibers | Composite polymer-ceramic precursor fibers (140-180 nm diameter) | researchgate.netceramic-science.com |
| 800°C | Phase transition begins | Tetragonal titanium oxide transforms to perovskite SrTiO₃ | researchgate.netceramic-science.com |
| 1000°C | Fibrous shape preserved | Crystalline SrTiO₃ nanofibers (mean diameter 103±39 nm) | researchgate.netceramic-science.com |
| 1200°C | Well-defined perovskite structure | Crystalline SrTiO₃ nanofibers | researchgate.netceramic-science.com |
| 1400°C | Loss of fibrous morphology | Sintered ceramic particles (mean diameter 607±384 nm) | ceramic-science.com |
This combined sol-gel and electrospinning methodology provides an alternative route to produce fibrillar ceramic composites of strontium titanate. ceramic-science.com
Co-precipitation Methods
Co-precipitation is a widely used technique to synthesize multi-component ceramic and oxide powders with high homogeneity and fine particle sizes. The method involves the simultaneous precipitation of multiple metal ions from a solution. This compound is frequently used as the water-soluble source of strontium ions in these processes.
Strontium hexaferrite (SrFe₁₂O₁₉) is a magnetic ceramic material often synthesized via co-precipitation. In this method, stoichiometric amounts of this compound and iron(III) nitrate are dissolved in deionized water. nih.gov A precipitating agent, such as tetramethylammonium (B1211777) hydroxide (TMAH) or sodium hydroxide (NaOH), is then added to the solution to cause the simultaneous precipitation of strontium and iron hydroxides. nih.govut.ac.ir
The resulting precursor precipitate is then washed, dried, and calcined at high temperatures, typically ranging from 800 °C to 1000 °C, to form the crystalline strontium hexaferrite phase. nih.gov Research has shown that the properties of the final material are highly dependent on the synthesis conditions. For instance, the formation of a single-phase SrFe₁₂O₁₉ with high specific magnetization was achieved with a Sr²⁺/Fe³⁺ molar ratio of 6.4 and calcination at 800 °C for 3 hours. nih.gov Another study achieved ultrafine particles (0.1-0.2 μm) by hydrothermally processing a NaOH-precipitated precursor at 130°C before calcination at 850°C for 45 minutes. ut.ac.ir The calcination temperature significantly influences the magnetic properties, with coercivity reaching a maximum at 850 °C. ut.ac.ir
| Precursor/Reagent | Formula | Role | Source |
| This compound | Sr(NO₃)₂ | Source of Sr²⁺ ions | nih.govut.ac.ir |
| Iron(III) Nitrate | Fe(NO₃)₃·9H₂O | Source of Fe³⁺ ions | nih.gov |
| Sodium Hydroxide | NaOH | Precipitating Agent | ut.ac.ir |
| Tetramethylammonium Hydroxide | (CH₃)₄NOH | Precipitating Agent | nih.gov |
The co-precipitation method is also effective for producing complex perovskite-type oxides, where strontium is doped into the crystal lattice to modify its properties. This compound serves as the soluble precursor for the strontium component. While the specific synthesis of LaSrNiCrO₃ is not detailed, analogous systems like Lanthanum Strontium Manganite (La₁₋ₓSrₓMnO₃) and Lanthanum Strontium Aluminate (La₁₋ₓSrₓAlO₃) illustrate the methodology. researchgate.net
For the synthesis of La₁₋ₓSrₓAlO₃, stoichiometric amounts of lanthanum(III) nitrate, this compound, and aluminum nitrate are dissolved in deionized water. researchgate.net This solution is then added to a precipitating agent, such as ammonium (B1175870) hydroxide, in a method known as reverse strike co-precipitation, which helps maintain a high pH and achieve sample uniformity. researchgate.net The resulting precipitate is filtered, dried, and calcined at temperatures around 1000 °C to form the desired perovskite phase. researchgate.net Similarly, La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ (LSCF) perovskite has been synthesized using metal nitrates, including this compound, with ammonium carbonate as the precipitating agent, followed by calcination at 1000 °C. ut.ac.irut.ac.ir The choice of precipitant and the calcination temperature are critical for obtaining a single, pure perovskite phase. ut.ac.irut.ac.ir
| Precursor/Reagent | Example System | Role | Source |
| This compound | La₁₋ₓSrₓAlO₃ | Source of Sr²⁺ dopant | researchgate.net |
| Lanthanum(III) Nitrate | La₁₋ₓSrₓAlO₃ | Source of La³⁺ ions | researchgate.net |
| Aluminum Nitrate | La₁₋ₓSrₓAlO₃ | Source of Al³⁺ ions | researchgate.net |
| Iron(III) Nitrate | La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ | Source of Fe³⁺ ions | ut.ac.ir |
| Cobalt(II) Nitrate | La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ | Source of Co²⁺ ions | ut.ac.ir |
| Ammonium Hydroxide | La₁₋ₓSrₓAlO₃ | Precipitating Agent | researchgate.net |
| Ammonium Carbonate | La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃ | Precipitating Agent | ut.ac.ir |
Combustion Synthesis Approaches
Combustion synthesis is a rapid, energy-efficient method for producing fine, crystalline oxide powders. The process involves an exothermic redox reaction between a metal nitrate (oxidizer) and an organic fuel. This compound is an ideal oxidizer for these reactions.
In the solution combustion synthesis (SCS) of strontium oxide (SrO) nanoparticles, an aqueous solution containing this compound as the oxidizer and an organic compound as the fuel is heated. ut.ac.ir The choice of fuel significantly impacts the properties of the resulting nanoparticles. Common fuels include urea (B33335) (CH₄N₂O), glycine (B1666218) (C₂H₅NO₂), and citric acid (C₆H₈O₇). ut.ac.ir
A study comparing these three fuels found that all successfully produced crystalline SrO nanoparticles. The reaction mixture, once ignited in a furnace, undergoes a self-sustaining combustion process, yielding a voluminous, foamy powder. ut.ac.ir The characteristics of the synthesized SrO nanoparticles varied with the fuel used.
The table below summarizes the findings from the comparative study of different fuels.
| Fuel Used | Resulting Crystallite Size | Calculated Bandgap (Eg) | Source |
| Urea | 41.90 nm | 5.21 eV | ut.ac.ir |
| Glycine | 47.37 nm | 5.97 eV | ut.ac.ir |
| Citric Acid | 44.30 nm | 5.89 eV | ut.ac.ir |
This data indicates that glycine produced nanoparticles with the largest crystallite size and the widest bandgap. ut.ac.ir Another study reported the rapid synthesis of high-purity SrO powder in just 5 minutes at 1000 °C using a 1:1 molar ratio of this compound to urea. researchgate.net
Combustion synthesis is also employed to create strontium-doped nanomaterials. For the synthesis of strontium-doped cobalt aluminate (Co₁₋ₓSrₓAl₂O₄) nanoparticles, this compound is used as both the strontium source and a component of the oxidizer mixture. chemicalpapers.com
In a typical procedure, cobalt nitrate, aluminum nitrate, and this compound are dissolved in a specific molar proportion. An organic fuel, such as L-alanine (C₃H₇NO₂), is added to the solution. chemicalpapers.com The homogeneous mixture is then heated in a furnace, leading to a rapid combustion reaction that synthesizes the doped nanoparticles. The resulting Co₁₋ₓSrₓAl₂O₄ nanoparticles have been shown to possess a cubic spinel structure with average crystallite sizes ranging from 14 to 20 nm. chemicalpapers.com The incorporation of strontium influences the material's structural and optical properties, with the band gap values found to be in the range of 3.18–3.32 eV. chemicalpapers.com
Green Synthesis Protocols
Green synthesis represents a shift towards environmentally benign and sustainable methods for producing nanomaterials, moving away from hazardous chemicals and energy-intensive processes.
Biomimetic synthesis leverages natural biological materials to produce nanoparticles. Plant extracts, rich in phytochemicals, serve as effective reducing and capping agents, offering a cost-effective and eco-friendly alternative to conventional chemical methods. scispace.comresearchgate.netsemanticscholar.org
Recent research has demonstrated the synthesis of strontium-based nanoparticles using various plant extracts. For instance, strontium oxide (SrO) nanoparticles have been synthesized by reacting this compound with leaf extracts from Ocimum sanctum (holy basil). scispace.comresearchgate.net In this process, the phytochemicals within the extract, such as eugenol, act as reducing agents for the strontium ions. scispace.com The synthesis is often facilitated by microwave irradiation followed by heat treatment to form crystalline nanoparticles. scispace.com Similarly, extracts from Daucus carota (carrot) have been successfully used to synthesize strontium nanoparticles. researchgate.netromanpub.com The plant extract acts as both a reducing and capping agent, leading to the formation of biocompatible nanoparticles. romanpub.com Other plant extracts, including those from Lantana camara and Solanum nigrum, have also been employed in similar green synthesis routes for strontium oxide nanoparticles, highlighting the versatility of this approach. semanticscholar.orgrasayanjournal.co.in
The resulting nanoparticles are characterized using various analytical techniques. X-ray diffraction (XRD) is used to confirm the crystalline structure, while scanning electron microscopy (SEM) reveals the surface morphology. scispace.comsathyabama.ac.in The particle size can be calculated using the Debye-Scherrer equation from XRD data, with studies reporting sizes around 40-42 nm. scispace.comsathyabama.ac.in
Table 1: Research Findings on Biomimetic Synthesis of Strontium-Based Nanoparticles
| Plant Extract | Precursor | Synthesized Material | Particle Size (nm) | Key Finding |
|---|---|---|---|---|
| Ocimum sanctum (Holy Basil) | This compound | Strontium Oxide (SrO) NPs | ~42 | Plant extract's phytochemicals act as effective reducing agents. scispace.com |
| Daucus carota (Carrot) | Strontium Salt (e.g., this compound) | Strontium Nanoparticles | Not specified | Demonstrates a sustainable and eco-friendly approach to nanoparticle synthesis. researchgate.netromanpub.com |
| Lantana camara | This compound | Strontium Oxide (SrO) NPs | Not specified | Biomolecules in the extract serve as good reducing and capping agents. rasayanjournal.co.in |
| Henna Leaves | This compound | Strontium Oxide (SrO) NPs | ~40 | A simple, cost-effective green synthesis method at room temperature. sathyabama.ac.in |
Advanced Precipitation and Extraction Techniques
Advanced precipitation and extraction methods are crucial for purifying strontium compounds, separating radionuclides, and fabricating specialized materials like nanoparticles and substituted hydroxyapatites.
The precipitation of this compound from highly concentrated nitric acid is a cornerstone technique for the radiochemical separation and purification of strontium radionuclides, particularly Strontium-90 (B1230875) (⁹⁰Sr), from various environmental samples. cefas.co.ukbmuv.deosti.gov This method effectively separates strontium from large quantities of calcium, which is a common interference. cefas.co.ukresearchgate.net
The process involves using fuming nitric acid to create a medium where this compound is insoluble, while calcium nitrate remains largely in solution. cefas.co.ukosti.gov The efficiency of this separation is highly dependent on the nitric acid concentration. cefas.co.uk Studies have shown that optimal conditions for separating strontium from calcium are achieved with nitric acid concentrations in the range of 70-75% w/w. cefas.co.uk At a concentration of 73% nitric acid, approximately 99% of the strontium can be recovered as a precipitate. cefas.co.uk Repeated precipitation steps are often necessary to reduce the calcium concentration to acceptable levels for accurate radiometric analysis. cefas.co.ukbmuv.de
While effective, this method also co-precipitates other elements like barium and lead. cefas.co.uk Therefore, subsequent purification steps, such as a scavenge with barium chromate, are required to remove these and other interfering nuclides like radium. cefas.co.ukosti.gov
The spraying-in non-solvent technique is an advanced micronization process used to fabricate this compound (Sr(NO₃)₂) nanoparticles with controlled size. researchgate.net This method involves spraying a solution of this compound into a non-solvent, causing rapid precipitation of the solute as fine particles. researchgate.net
The size of the resulting nanoparticles can be precisely controlled by optimizing several operating conditions. researchgate.net A study utilizing the Taguchi robust design method identified key parameters influencing particle size, including the concentration of the this compound solution, the type of non-solvent, temperature, and the type and ratio of a modifier. researchgate.netresearchgate.net Optimal results, yielding Sr(NO₃)₂ nanoparticles with an average size of approximately 38 nm, were achieved under specific conditions. researchgate.net
Table 2: Optimal Conditions for Sr(NO₃)₂ Nanoparticle Fabrication via Spraying-in Non-Solvent Process researchgate.net
| Parameter | Optimal Condition |
|---|---|
| Sr(NO₃)₂ Concentration | 85% (w/v) in aqueous solution |
| Non-Solvent | Methanol |
| Non-Solvent Temperature | 5°C |
| Modifier | Methyl Ethyl Ketone (MEK) |
| Modifier/Non-Solvent Ratio | 1:4 |
The fabricated nanoparticles are typically characterized by scanning electron microscopy (SEM), transmission electron microscopy (TEM), X-ray diffraction (XRD), and Fourier-transform infrared spectroscopy (FT-IR) to confirm their size, morphology, and chemical identity. researchgate.net
Strontium-substituted hydroxyapatite (B223615) (Sr-HA) is a biomaterial of significant interest for bone regeneration, and it is commonly synthesized via wet chemical precipitation methods. nih.govnih.govresearchgate.net In these syntheses, this compound often serves as the strontium source, being added along with calcium nitrate and a phosphate (B84403) source. scientific.netmdpi.comdepaul.edu
The synthesis can be performed through various precipitation routes, such as co-precipitation and hydrothermal methods. nih.govmdpi.com The choice of precursors and synthesis route can significantly impact the level of strontium incorporation into the hydroxyapatite lattice, as well as the final properties of the material. researchgate.netscientific.net For example, reacting diammonium hydrogen phosphate with calcium nitrate and this compound can lead to a significant portion of the added strontium not substituting into the hydroxyapatite lattice. scientific.net
The incorporation of strontium into the hydroxyapatite structure influences its physical characteristics. scientific.netrsc.org Increased strontium content has been shown to decrease the crystallinity of the material and reduce the particle size of the precipitated products. researchgate.netscientific.net However, it can also lead to an increase in the length of the precipitated needle-like particles. scientific.net The substitution of calcium ions with the larger strontium ions causes an expansion of the apatite lattice parameters. rsc.org
Table 3: Effect of Strontium Substitution on Hydroxyapatite Properties scientific.net
| Property | Effect of Strontium Incorporation |
|---|---|
| Crystallinity | Decreases with higher Sr content |
| Particle Size | Reduced (as per Brunauer-Emmett-Teller analysis) |
| Particle Morphology | Increased length of needle-like particles (as per SEM) |
The primary commercial source for strontium compounds, including this compound, is the naturally occurring mineral celestite, which is predominantly strontium sulfate (B86663) (SrSO₄). google.comgoogleapis.comchalmers.se The conversion of celestite to this compound is typically a multi-step process. hakon-art.com
The most common industrial pathway involves first converting strontium sulfate into the more versatile strontium carbonate (SrCO₃). google.comgoogleapis.comepo.org Two main commercial methods exist for this initial conversion: the "black ash" method (carbothermic reduction) and the metathesis method. googleapis.comepo.org
The metathesis method is often preferred as it can be performed at lower temperatures in less expensive equipment. google.comgoogleapis.com This process involves reacting finely milled celestite ore with an aqueous solution of an alkali metal carbonate, typically sodium carbonate (soda ash), often by boiling the slurry. google.comepo.org This reaction precipitates strontium carbonate while sodium sulfate remains in solution and can be recovered as a by-product. google.comepo.org
Metathesis Reaction: SrSO₄ (celestite) + Na₂CO₃ (sodium carbonate) → SrCO₃ (strontium carbonate)↓ + Na₂SO₄ (sodium sulfate)
Once the strontium carbonate precipitate is separated and washed, it is reacted with nitric acid to form a this compound solution. google.comepo.org
Nitration Reaction: SrCO₃ + 2HNO₃ → Sr(NO₃)₂ + H₂O + CO₂
The resulting this compound solution is then purified and subjected to evaporative crystallization to yield solid this compound crystals. google.comgoogleapis.com
Advanced Spectroscopic and Structural Characterization of Strontium Nitrate and Its Derivatives
X-ray Diffraction (XRD) Studies
X-ray diffraction stands as a cornerstone technique for elucidating the atomic and molecular arrangement within crystalline solids. For strontium nitrate (B79036), XRD has been pivotal in defining its fundamental crystallographic parameters, assessing its purity and crystalline quality, and observing structural changes under different conditions.
Single crystal X-ray diffraction provides the most precise determination of a crystalline material's unit cell dimensions and symmetry. Studies on strontium nitrate have definitively established its crystal structure. At 173 K, this compound crystallizes in a cubic system. nih.gov The lattice parameters are a = b = c = 7.8220 Å, with angles α = β = γ = 90.00°. nih.gov The determined space group is Pa-3, with a space group number of 205. nih.gov This high-symmetry structure is isomorphous with barium nitrate. rruff.info
Below is a table summarizing the crystallographic data for this compound.
| Parameter | Value |
| Crystal System | Cubic |
| Space Group | Pa-3 |
| Space Group Number | 205 |
| a (Å) | 7.8220 |
| b (Å) | 7.8220 |
| c (Å) | 7.8220 |
| α (°) | 90.00 |
| β (°) | 90.00 |
| γ (°) | 90.00 |
| Z | 4 |
Table generated from crystallographic data. nih.govrruff.info
Powder X-ray diffraction (PXRD) is an essential tool for verifying the crystalline nature and identifying the phases of polycrystalline materials. ncl.ac.uk For this compound, PXRD patterns confirm its cubic crystal structure. researchgate.net The technique is crucial for routine identification and for ensuring the phase purity of synthesized samples. researchgate.netnist.gov Standard reference patterns for this compound are maintained in crystallographic databases, allowing for direct comparison and phase confirmation. nist.govnist.gov The sharp diffraction peaks observed in the PXRD patterns of this compound are indicative of its highly crystalline nature. researchgate.net
Beyond phase identification, XRD data can be used to analyze the microstructure of a material, including crystalline size. The Scherrer formula, applied to the broadening of diffraction peaks, allows for the estimation of the average crystallite size in nanocrystalline samples. For instance, in studies of strontium tartrate nanoparticles, a related strontium compound, this method was used to determine an average crystallite size of 40 nm. researchgate.net This type of analysis is critical in materials science where the properties of a material can be significantly influenced by its grain size and microstructure.
High-temperature X-ray diffraction is employed to study structural changes and phase transitions as a function of temperature. While this compound maintains its cubic structure over a range of temperatures, studies on related perovskite structures, such as those incorporating strontium, demonstrate the utility of in-situ XRD in observing thermally induced structural changes. researchgate.net For example, dynamic diamond anvil cell setups combined with laser heating and in-situ XRD allow for the investigation of phase transitions at high temperatures and pressures, revealing the kinetics of these transformations on millisecond timescales. aps.org
Intense X-ray sources, such as those used in synchrotron facilities, can induce chemical decomposition and structural changes in materials. Studies on this compound have shown that irradiation with high-flux monochromatic X-rays can cause damage. nih.govosti.gov This damage is particularly pronounced when the photon energy is near the K-edge of the strontium cation. nih.govosti.gov The decomposition process, studied using powder X-ray diffraction, reveals a higher rate of damage when irradiated with photons of energy greater than the cation's K-edge. nih.govosti.gov This phenomenon highlights the role of the cation in the X-ray induced photochemistry of ionic salts.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing techniques like infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules and ions within a crystal lattice. These techniques are highly sensitive to the local chemical environment, symmetry, and bonding within a material. For this compound, vibrational spectroscopy provides detailed insights into the behavior of the nitrate ion (NO₃⁻) within the crystal structure.
The nitrate anion, with D₃h symmetry in its free state, has four fundamental vibrational modes. nih.gov In the crystalline environment of this compound, the symmetry of the nitrate ion is often reduced, leading to the splitting of degenerate modes and the activation of modes that are otherwise forbidden in the infrared or Raman spectra. nih.gov
Studies on this compound have identified the characteristic vibrational frequencies associated with the nitrate ion. The most intense bands in the infrared spectrum are associated with the asymmetric stretch of the nitrate anion. nih.gov The vibrational spectra of this compound are complicated by inter-ionic coupling between equivalent nitrate ion vibrations, which has been successfully interpreted using the unit-cell (or factor group) analysis method. rruff.info This approach provides a more complete explanation of the observed spectra than the simpler site-group analysis. rruff.info
A table of the primary vibrational modes of the nitrate ion is provided below.
| Mode | Description |
| ν₁ | Symmetric Stretch |
| ν₂ | Out-of-plane Bend |
| ν₃ | Asymmetric Stretch |
| ν₄ | In-plane Bend |
Table of nitrate ion vibrational modes. nih.gov
Analysis of the vibrational spectra of this compound and isomorphous compounds helps in understanding the forces between ions and the effects of the crystal field on the molecular vibrations. rruff.info
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to investigate the chemical structure of this compound. By measuring the absorption of infrared radiation by the sample, FTIR provides insights into the functional groups present and the nature of chemical bonding within the molecule and in complex systems.
Identification of Functional Groups and Molecular Vibrations (e.g., N-O, Sr-O, NO₃⁻ bending)
FTIR spectroscopy of this compound allows for the clear identification of its constituent functional groups through their characteristic vibrational modes. The nitrate ion (NO₃⁻), in particular, exhibits distinct absorption bands.
Research has identified several key vibrational bands in the FTIR spectrum of this compound. A prominent band observed around 1348 cm⁻¹ is attributed to the N-O stretching vibration within the nitrate group. researchgate.net Further studies have also assigned peaks at 1338 cm⁻¹ and 1434 cm⁻¹ to the N-O vibration. researchgate.net The bending mode of the nitrate ion (NO₃⁻) is also clearly identifiable, with vibrational bands appearing at approximately 735 cm⁻¹ and 813 cm⁻¹. researchgate.net Another study has noted the bending mode of NO₃⁻ at 810 cm⁻¹. researchgate.net While the direct strontium-oxygen (Sr-O) bond vibrations are typically found at lower frequencies, the vibrations of the nitrate group are the most prominent features in the mid-infrared region.
Table 1: Characteristic FTIR Vibrational Bands of this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-O Stretch | 1348 | researchgate.net |
| N-O Stretch | 1338, 1434 | researchgate.net |
| NO₃⁻ Bend | 735, 813 | researchgate.net |
| NO₃⁻ Bend | 810 | researchgate.net |
Elucidation of Intermolecular Interactions and Salt-Polymer Systems
FTIR spectroscopy is also instrumental in studying the intermolecular interactions between this compound and other materials, such as polymers. When this compound is incorporated into a polymer matrix, changes in the FTIR spectrum can reveal the nature of the salt-polymer interaction.
In studies involving polysuccinimide (PSI) scaffolds containing this compound, FTIR was used to verify the presence of the salt and to probe the interactions between the two components. researchgate.net The addition of this compound to the polymer resulted in a slight shift of a polymer peak at 1709 cm⁻¹. researchgate.net This shift is indicative of a physical interaction between the polymer and the salt. researchgate.net Such analyses are crucial for understanding the compatibility and behavior of composite materials developed for applications like biomedical wound dressings. researchgate.net
Raman Spectroscopy
Raman spectroscopy serves as a complementary vibrational spectroscopy technique to FTIR, offering unique advantages for the structural analysis of this compound, particularly in aqueous environments and for studying subtle molecular interactions.
Probing Aqueous Solution Structures and Cation-Nitrate Ion Contact
In aqueous solutions, Raman spectroscopy can effectively probe the interactions between the strontium cation (Sr²⁺) and the nitrate anion (NO₃⁻). The vibrational modes of the nitrate ion are sensitive to its local environment, including the proximity of cations.
Studies of aqueous this compound solutions have revealed the existence of two distinct species. oup.comoup.com One is a "bound" species, where the strontium ion is in direct contact with the nitrate ion, and the other is a "free" species, where the ions are separated by water molecules. oup.comoup.com This is observed through the symmetric stretching mode (ν₁) of the nitrate ion, which appears around 1050 cm⁻¹ and splits into two distinct bands corresponding to the "bound" and "free" states. oup.com The characteristic peak for the ν₁ symmetric stretching of the nitrate ion is generally found in the 1045-1049 cm⁻¹ range. researchgate.net Interestingly, some studies focusing on the in-plane deformation (IPD) band of the nitrate ion did not observe obvious peak splitting in their concentration range, suggesting a potentially low degree of contact ion pairing under those specific conditions. researchgate.net
Analysis of Internal Vibrational Motions and Intermolecular Vibrational Coupling
Raman spectroscopy is a key technique for analyzing the complex internal vibrational motions of the nitrate ion and the coupling of these vibrations between adjacent molecules in the crystal lattice. Intermolecular vibrational coupling occurs when the vibrations of one molecule influence the vibrations of its neighbors.
Research has been conducted specifically on the intermolecular vibrational coupling associated with the 2ν₂ features in the Raman spectrum of this compound. udsm.ac.tz This type of analysis, often employing techniques like mixed isotopic crystal spectroscopy, helps to elucidate how vibrational energy is exchanged between molecules. udsm.ac.tz The chemical perturbation of molecular functional groups can be observed through changes in the vibrational modes, which can be tracked with high precision using Raman spectroscopy. nih.gov The study of these intra- and intermolecular vibrational distributions is crucial for a fundamental understanding of the dynamics within the crystalline solid. nih.govtaylorfrancis.com
Temperature-Dependent Anomalies in Vibrational Spectra
The vibrational spectra of this compound can exhibit significant changes with temperature, providing insights into structural phase transitions and changes in ion-ion interactions. Raman spectroscopy is particularly well-suited for monitoring these temperature-dependent phenomena.
In high-temperature studies of aqueous this compound solutions, a notable anomaly was observed. oup.comoup.com The relative ratio of the "bound" ion species to the "free" species remained constant up to a temperature of 375 °C. oup.com However, above this temperature, the proportion of the "bound" species significantly increased. oup.com This indicates a displacement of water molecules from the solvation shell of the Sr²⁺ ion and a corresponding increase in the direct entry of NO₃⁻ into the shell at higher temperatures. oup.comoup.com Furthermore, the spectral bandwidth of the "bound" species was observed to increase at 375 °C and above, suggesting that this species relaxes faster at these elevated temperatures. oup.com Such temperature-dependent anomalies are critical for understanding the behavior of this compound under extreme conditions. oup.comoup.com
Electron Microscopy and Elemental Analysis
Scanning Electron Microscopy (SEM) is a critical technique for investigating the surface morphology, crystal shape, and degree of agglomeration in this compound and materials derived from it. SEM analysis of this compound crystals grown from aqueous solutions has revealed flat crystal surfaces with some grain boundaries and striations. researchgate.net In the synthesis of nanomaterials where this compound is used as a precursor, such as for strontium titanate nanocubes or strontium-doped tin oxide nanofibers, SEM images are essential for confirming the desired morphology. mdpi.comresearchgate.net
Agglomeration of particles is a common phenomenon observed in SEM studies, particularly in materials synthesized via combustion or high-temperature methods. researchgate.net The heat generated during these processes can cause not only the formation of agglomerates but also the sintering of smaller particles. researchgate.net For instance, in the synthesis of certain ferrites using this compound, SEM images revealed the agglomeration of spherical particles. researchgate.net Similarly, studies on strontium tin phosphate (B84403) nanopowder showed agglomerates of non-uniform, biscuit-like nanoflakes. The observation scale of SEM is well-suited for analyzing the size and distribution of these agglomerates, which can range from micrometers to larger sizes. soton.ac.uk
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used in conjunction with SEM to determine the elemental composition of a sample. spark904.nljeolusa.com For this compound, EDX analysis confirms the presence of the constituent elements: Strontium (Sr), Nitrogen (N), and Oxygen (O). This technique provides both qualitative and semi-quantitative data on the elemental makeup of the material. jeolusa.com
EDX is particularly valuable for analyzing the elemental composition and distribution in materials where this compound is used as a precursor or dopant source. For example, in the synthesis of strontium-doped phosphors or oxides, EDX mapping can visualize the spatial distribution of strontium and other elements within the sample, confirming their incorporation into the host lattice. mdpi.comresearchgate.net This is crucial for ensuring compositional homogeneity. jeolusa.com The technique works by detecting characteristic X-rays emitted from the sample when irradiated by an electron beam; the energy of these X-rays is unique to each element. spark904.nljeolusa.com For instance, in the analysis of strontium-doped hexaferrites, EDX spectra and elemental mapping confirmed the presence and distribution of strontium, iron, niobium, and oxygen. researchgate.net
Table 1: Elemental Composition of this compound and Derived Compounds by EDX
| Sample Material | Elements Detected | Purpose of Analysis |
| This compound (Sr(NO₃)₂) Crystal | Strontium (Sr), Nitrogen (N), Oxygen (O) | Confirmation of constituent elements. researchgate.net |
| Strontium-doped Hexaferrites | Strontium (Sr), Iron (Fe), Niobium (Nb), Oxygen (O) | Confirmation of dopant incorporation and elemental distribution. researchgate.net |
| Strontium Tungstate Phosphor | Strontium (Sr), Tungsten (W), Oxygen (O), Dysprosium (Dy), Samarium (Sm) | Analysis of elemental composition in co-doped phosphors. mdpi.com |
| Strontium Titanate Nanocubes | Strontium (Sr), Titanium (Ti), Oxygen (O) | Verification of elemental composition from precursors including this compound. researchgate.net |
Optical and Photoluminescence Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for evaluating the optical properties of this compound, specifically its transparency and optical band gap energy. caltech.eduthermofisher.com An inorganic crystal of this compound grown by the slow evaporation technique demonstrated about 84% transmittance in the visible region of the electromagnetic spectrum. researchgate.net The lower cut-off wavelength for this crystal was found to be 320 nm. researchgate.net
The optical band gap (E_g) is a crucial parameter for semiconducting and optical materials, representing the energy required to excite an electron from the valence band to the conduction band. thermofisher.com This value can be determined from the absorption data obtained through UV-Vis spectroscopy. caltech.edu For the this compound crystal, the band gap energy was calculated to be 3.9 eV. researchgate.net This relatively wide band gap is consistent with its high transparency in the visible range. In studies involving materials synthesized using this compound, such as strontium titanate, UV-Vis spectroscopy is similarly employed to determine the band gap of the final product. researchgate.net
Table 2: Optical Properties of this compound Crystal
| Optical Parameter | Value | Reference |
| Transmittance (Visible Region) | ~84% | researchgate.net |
| Lower Cut-off Wavelength | 320 nm | researchgate.net |
| Optical Band Gap Energy (E_g) | 3.9 eV | researchgate.net |
Photoluminescence (PL) spectroscopy is a sensitive technique used to investigate the emission properties of materials after they absorb photons. youtube.com While pure this compound is not typically studied for its luminescence, it serves as a critical host material or strontium source in the synthesis of various phosphors. The emission properties of these materials are highly dependent on the host lattice and the type of dopant ions introduced. jim.org.cn
For example, when rare-earth ions like Europium (Eu³⁺) or Samarium (Sm³⁺) are doped into host lattices containing strontium, such as strontium titanate or strontium hydroxyapatite (B223615), distinct photoluminescent properties emerge. jim.org.cnchalcogen.roresearchgate.net The emission spectrum of these materials reveals characteristic peaks corresponding to the electronic transitions within the dopant ions. mdpi.comchalcogen.ro In Eu³⁺-doped strontium titanate phosphors, prominent emissions at 588 nm and 611 nm are attributed to the ⁵D₀→⁷F₁ and ⁵D₀→⁷F₂ transitions of the Eu³⁺ ion, respectively. chalcogen.ro The intensity of this luminescence can be tuned by altering the concentration of the dopant and by co-doping with other ions, which can enhance the emission properties. jim.org.cnchalcogen.ro Similarly, strontium oxide itself has been shown to exhibit blue-green luminescence when excited with high-energy photons. researchgate.net
Advanced Analytical Techniques
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Elemental Quantification in Complex Matrices
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) is a highly sensitive analytical method capable of determining the elemental composition of various samples. The technique utilizes an inductively coupled plasma to ionize the sample, and a mass spectrometer then separates and quantifies the ions based on their mass-to-charge ratio. ICP-MS is renowned for its exceptionally low detection limits, often in the parts-per-trillion (ng/kg) range for many elements, making it ideal for trace and ultra-trace elemental analysis.
For the quantification of strontium, particularly in complex matrices such as biological fluids or environmental samples, ICP-MS offers superior performance. Topical products like creams and lotions can contain strontium salts, including this compound. A key challenge in analyzing such samples is the "matrix effect," where other components in the sample interfere with the analyte's signal. ICP-MS effectively mitigates these issues. Diluting the sample is a common strategy to reduce matrix effects and prevent blockage of the instrument's components. For instance, diluting serum samples with 1% nitric acid has been shown to be an effective and simple pretreatment for accurate strontium measurement.
The sensitivity of ICP-MS allows for the precise quantification of strontium at very low levels. A validated method for human serum demonstrated a lower limit of quantification (LLOQ) of 10 ng/mL, which is sensitive enough to measure both endogenous and therapeutically relevant concentrations of strontium. To ensure accuracy, especially in complex matrices, ICP-MS methods often employ internal standards, such as yttrium, to correct for instrumental drift and matrix-induced signal suppression or enhancement. Furthermore, advanced ICP-MS systems (tandem quadrupole or ICP-MS/MS) can use collision/reaction cells to eliminate isobaric interferences, such as the overlap of ⁸⁷Rb on ⁸⁷Sr, by using a reactive gas like oxygen or CH₃F to selectively react with the strontium ions, shifting them to a different mass. This ensures that the quantification of strontium is highly specific and accurate, even in the presence of interfering elements.
| Parameter | Value/Finding | Reference |
|---|---|---|
| Technique | Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) | |
| Analyte | Strontium (Sr) | |
| Matrix | Human Serum | |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | |
| Sample Pretreatment | Dilution with 1% Nitric Acid (HNO₃) | |
| Internal Standard | Yttrium (Y) | |
| Monitored Isotope | ⁸⁸Sr (to avoid isobaric interference on other isotopes) |
Computational and Theoretical Investigations of Strontium Nitrate Systems
Density Functional Theory (DFT) Applications
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of strontium nitrate (B79036), DFT has been pivotal in exploring a range of phenomena from fundamental interactions to practical applications in separation science.
DFT calculations are instrumental in the design and analysis of ion-pair receptors, which are molecules engineered to bind both a cation and an anion simultaneously. rsc.org For strontium nitrate, this involves understanding how a host molecule can effectively recognize and bind the Sr²⁺ cation and the NO₃⁻ anions.
Theoretical studies have explored multitopic ion-pair receptors to understand the binding of metal nitrates. researchgate.net DFT calculations can predict the most stable binding modes. For instance, in a multitopic receptor with crown ether and pyrrole (B145914) binding sites, divalent metal ions like Sr²⁺ have been shown to prefer a "Crown/Crown-Pyrrole" (C/CP) binding mode. researchgate.net In this arrangement, the strontium ion resides in the crown ether cavity, while two nitrate anions occupy the pyrrole site and also coordinate to the metal ion from the outer sphere of the crown ether. researchgate.net This detailed mechanistic insight, derived from DFT, is crucial for developing receptors with high affinity and selectivity for this compound.
One of the significant challenges in nuclear waste remediation is the selective separation of strontium-90 (B1230875) from other chemically similar ions, such as calcium (Ca²⁺), which are often present in high concentrations. researchgate.net DFT, corrected for free energy, has been successfully applied to model and predict the efficiency of selective extraction processes in nitrate-rich environments. researchgate.net
By calculating the free energy of extraction for both Sr²⁺ and Ca²⁺ with a specific ion-pair receptor, researchers can predict the receptor's selectivity. researchgate.net DFT studies have predicted that certain multitopic receptors can achieve the selective separation of the Sr²⁺/Ca²⁺ pair. researchgate.net The calculations can elucidate the subtle differences in coordination and binding energies that drive this selectivity, providing a rational basis for designing more efficient extraction agents. researchgate.net
Table 1: Predicted Binding Modes for Metal Nitrates in a Multitopic Ion-Pair Receptor
| Metal Ion | Most Probable Binding Mode | Description |
| K⁺ | Crown/Pyrrole (C/P) | The K⁺ ion occupies the crown ether site, and the NO₃⁻ anion occupies the pyrrole site. researchgate.net |
| Sr²⁺ | Crown/Crown-Pyrrole (C/CP) | The Sr²⁺ ion is located at the crown site, with two nitrate ions at the pyrrole site and also binding to the metal from the outer sphere of the crown. researchgate.net |
| Ca²⁺ | Crown/Crown-Pyrrole (C/CP) | Similar to Sr²⁺, the Ca²⁺ ion marginally prefers the C/CP binding mode. researchgate.net |
In aqueous solutions, metal ions exist as hydrated species, and their geometric structure is fundamental to their chemical behavior. DFT calculations are used to predict the equilibrium geometries of hydrated strontium ions, [Sr(H₂O)ₙ]²⁺. These simulations help determine the most stable arrangement of water molecules in the first and subsequent hydration shells.
Studies combining DFT with experimental techniques like Large Angle X-ray Scattering (LAXS) and Extended X-ray Absorption Fine Structure (EXAFS) have worked to define the geometry of hydrated strontium ions. rsc.org The Sr–O bond distance observed in aqueous solution suggests that the hydrated strontium ion is eight-coordinate, adopting a square antiprismatic geometry. rsc.org DFT simulations of hydrated calcium(II), a chemically similar ion, have also indicated the presence of a second hydration shell, a feature also supported for strontium by various spectroscopic techniques. rsc.org
The coordination number (CN) refers to the number of water molecules directly bonded to the central metal ion in its first hydration shell. DFT calculations, often combined with molecular dynamics (MD) simulations, provide detailed information about the CN and the structure of these hydration shells.
For the hydrated strontium ion, a coordination number of eight is consistently supported by both experimental and theoretical studies. rsc.org A combined LAXS and EXAFS study determined a mean Sr–O distance of 2.62 Å for the first hydration shell. rsc.org Another LAXS study reported a slightly longer distance of 2.64 Å. rsc.org The existence of two well-defined hydration shells around alkaline earth metal ions, including strontium, is supported by spectroscopic studies and theoretical calculations. rsc.org
Table 2: Structural Parameters of Hydrated Strontium Ion
| Parameter | Value | Method |
| Coordination Number | 8 | LAXS, EXAFS, MD Simulations rsc.org |
| Sr–O Bond Distance (1st Shell) | 2.62 Å | LAXS, EXAFS rsc.org |
| Sr–O Bond Distance (1st Shell) | 2.64 Å | LAXS rsc.org |
| Sr–O Bond Distance (1st Shell) | 2.57 Å | MD Simulation, EXAFS rsc.org |
| Sr–(O–H)⋯O Distance (2nd Shell) | 4.78 Å | LAXS, EXAFS rsc.org |
DFT is a powerful tool for investigating the nature and strength of intermolecular interactions, such as those occurring during the formation of adducts between this compound and other molecules. arxiv.org Quantum chemistry calculations can reveal how counter-ions like nitrate assist in the binding of metal ions within receptor cavities through favorable electrostatic interactions. researchgate.net
The formation of adducts, for example, between lanthanide nitrates and 1,10-phenanthroline, has been studied using DFT. researchgate.net These studies show that the attachment of the phenanthroline molecule to the complex leads to its polarization and a reduction in the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Similar principles apply to this compound systems, where DFT can be used to model the interaction with extractant molecules or other ligands, providing insight into the stability and properties of the resulting adducts.
Understanding the electronic structure of this compound complexes is essential for predicting their reactivity and spectroscopic properties. DFT calculations provide detailed information about molecular orbitals, charge distribution, and the energy gap between the HOMO and LUMO. researchgate.net
For instance, in studies of related metal complexes, DFT has been used to analyze the composition and differences in electronic structure upon adduct formation. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter, as it relates to the chemical stability and the electronic absorption properties of the molecule. A smaller energy gap generally implies higher reactivity. DFT calculations have shown that the formation of adducts can significantly reduce this energy gap, which has implications for the photophysical properties of the complex. researchgate.net
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules. For this compound systems, MD simulations are particularly valuable for investigating the behavior of the strontium ion in aqueous solutions, revealing details about its hydration structure and the dynamics of its surrounding water molecules.
MD simulations, including classical and more advanced quantum mechanics/molecular mechanics (QM/MM) approaches, have been extensively used to characterize the hydration shell of the strontium ion (Sr²⁺). These simulations consistently show that the Sr²⁺ ion has a well-defined hydration structure in water. materialsproject.org
Research indicates that the first hydration shell of the strontium ion is predominantly eight-coordinated, meaning it is directly surrounded by eight water molecules. acs.orgresearchgate.net The arrangement of these water molecules is often described as a square antiprismatic geometry. nih.gov The Sr–O bond distances for these inner-shell water molecules are typically found to be in the range of 2.57 to 2.67 Å. acs.orgnih.gov Beyond this primary layer, a distinct second hydration shell is also observed in simulations, located at approximately 4.78 Å from the strontium ion. nih.gov While a coordination number of eight is most common, some simulation studies have reported values ranging from 7.3 to 10.3, reflecting the dynamic and flexible nature of the hydration shell. acs.orgresearchgate.net
| Simulation Method | Coordination Number (CN) | First Shell Sr-O Distance (Å) | Second Shell Sr-O Distance (Å) | Reference |
|---|---|---|---|---|
| MD Simulation | ~8 | 2.58 | - | acs.org |
| LAXS & EXAFS | 8 | 2.62 | 4.78 | nih.gov |
| QM/MM MD | 9 | 2.69 | 4.97 | acs.org |
| Ab initio MD | 8 | - | - | nih.gov |
| Classical MD | 8.1 | 2.57 | - | acs.org |
The stability and dynamics of the water molecules in the hydration shells are critical to understanding the ion's behavior. MD simulations are used to examine the process of water molecule displacement, often quantified by the mean residence time (MRT) of water molecules in the first hydration shell. acs.org The MRT indicates how long, on average, a water molecule stays bound to the ion before being exchanged with a molecule from the bulk solvent. nih.gov
For the Sr²⁺ ion, simulations reveal a labile and highly mobile hydration structure. researchgate.netwikipedia.org The exchange of water ligands between the first and second solvation shells is a fast process, occurring on the picosecond timescale. researchgate.net This rapid exchange signifies that the water molecules are not held rigidly, contributing to the simultaneous existence of different coordination states in the solution at any given moment. researchgate.net The relatively short residence time distinguishes Sr²⁺ from ions that have more tightly bound hydration shells.
| Simulation Method | Mean Residence Time (ps) | Reference |
|---|---|---|
| Classical MD | 65 | acs.org |
Quantum Chemical Calculations for Structural and Energetic Insights
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure and energetics of this compound. These calculations can be applied to the crystalline solid state to predict structural parameters and bonding characteristics.
For solid this compound, Sr(NO₃)₂, calculations predict a cubic crystal structure belonging to the Pa-3 space group. materialsproject.org In this structure, the strontium ion (Sr²⁺) is coordinated to twelve oxygen atoms from the surrounding nitrate groups, forming a SrO₁₂ cuboctahedron. materialsproject.org DFT calculations provide precise bond lengths, such as the N-O bond length of approximately 1.26 Å and two distinct Sr-O bond distances of 2.71 Å and 2.82 Å. materialsproject.org These theoretical predictions align well with experimental data obtained from X-ray crystallography. nih.gov Energetic properties, such as the thermal decomposition pathway and activation energy, have also been investigated using non-isothermal kinetic analysis, with calculated activation energies around 344 kJ/mol. asianpubs.org
| Parameter | Value (from DFT/Experimental) | Reference |
|---|---|---|
| Crystal System | Cubic | materialsproject.org |
| Space Group | Pa-3 | materialsproject.orgnih.gov |
| Lattice Constant (a) | 7.8220 Å | nih.gov |
| Sr²⁺ Coordination Environment | SrO₁₂ cuboctahedra | materialsproject.org |
| Sr-O Bond Lengths | 2.71 Å (x6), 2.82 Å (x6) | materialsproject.org |
| N-O Bond Length | 1.26 Å | materialsproject.org |
Thermodynamic Modeling of Solubility and Precipitation Phenomena
Thermodynamic models are essential for predicting the solubility of this compound under various conditions and for understanding its precipitation behavior. These models can range from empirical equations derived from experimental data to more complex theoretical frameworks like the Pitzer equations, which account for ion-ion interactions in concentrated solutions. wikipedia.org
A key application of this modeling is in systems containing other salts or acids. For instance, a mathematical model has been developed to describe the solubility of this compound in nitric acid solutions with concentrations up to 14 M and temperatures from 0 to 90°C. researchgate.net This model accounts for the precipitation of Sr(NO₃)₂ at moderate acid concentrations and the formation of other species at higher concentrations. researchgate.net The model also describes the mutual effect of co-precipitating salts, such as the formation of solid solutions of barium and strontium nitrates. researchgate.net Such models are crucial for industrial processes like the separation and purification of strontium compounds. google.com The underlying data for these models comes from extensive experimental measurements of solubility.
| Temperature (°C) | Solubility (g / 100 g water) | Reference |
|---|---|---|
| 0 | 40.1 | wikipedia.org |
| 18 | 71.0 | wikipedia.org |
| 20 | 66.0 | wikipedia.org |
| 90 | 100.0 | wikipedia.org |
Decomposition Mechanisms and Reaction Kinetics of Strontium Nitrate
Thermal Decomposition Pathways and Products (e.g., SrO, NO₂, O₂)
The thermal decomposition of strontium nitrate (B79036), Sr(NO₃)₂, is a critical reaction, especially in high-temperature applications. Research indicates that the decomposition of anhydrous strontium nitrate is stable up to approximately 280°C, with some sources stating decomposition begins around 500°C. asianpubs.orgnih.gov The process becomes very slow but can turn explosive above 600°C and appears to be complete over 820°C. asianpubs.org
Studies using thermogravimetry (TG) and differential thermogravimetry (DTG) have shown that the thermal decomposition of Sr(NO₃)₂ in a nitrogen atmosphere occurs in a single, complete step. asianpubs.orgresearchgate.netasianpubs.org This process proceeds directly to the formation of strontium oxide (SrO) without the formation of an intermediate strontium nitrite (B80452) phase. asianpubs.orgresearchgate.netasianpubs.org The primary gaseous products evolved during this decomposition are nitrogen dioxide (NO₂) and oxygen (O₂). nih.govsciencemadness.orgacs.org
A total mass loss of approximately 51.33% is recorded in these experiments, which confirms the complete conversion of this compound to strontium oxide. asianpubs.org
Table 1: Thermal Decomposition Products of this compound
| Reactant | Solid Product | Gaseous Products |
|---|
Kinetic Studies of Non-Isothermal Decomposition
The kinetics of the non-isothermal decomposition of this compound have been investigated using thermogravimetric analysis at various heating rates. asianpubs.orgasianpubs.org In one such study, experiments were conducted at heating rates of 5, 10, 15, and 20 K/min in a nitrogen atmosphere over a temperature range of 30-850°C. asianpubs.orgresearchgate.net
The activation energy (Ea), a key parameter representing the energy barrier for the reaction, has been calculated using several model-free isoconversional methods. The results from these methods show good agreement. researchgate.netasianpubs.org For instance, the average apparent activation energies were determined to be 344.37 kJ/mol (Straink method), 341.39 kJ/mol (Flynn-Wall-Ozawa method), 344.05 kJ/mol (KAS method), and 362.62 kJ/mol (Friedman method). asianpubs.orgresearchgate.netasianpubs.org An invariant activation energy of 344.83 kJ/mol was also obtained, consistent with the integral isoconversional methods. researchgate.netasianpubs.org
The appropriate conversion model for the decomposition process was identified as the "Diffusion model (D4)" using the master plot method. asianpubs.orgresearchgate.netasianpubs.org This suggests that the reaction rate is controlled by the diffusion of gaseous products through the solid product layer. researchgate.net
Table 2: Apparent Activation Energy of Sr(NO₃)₂ Decomposition via Different Kinetic Models The following is an interactive data table. Click on the headers to sort the data.
| Kinetic Method | Average Apparent Activation Energy (kJ/mol) |
|---|---|
| Straink | 344.37 researchgate.netasianpubs.org |
| Flynn-Wall-Ozawa | 341.39 researchgate.netasianpubs.org |
| KAS | 344.05 researchgate.netasianpubs.org |
| Friedman | 362.62 researchgate.netasianpubs.org |
X-ray Induced Photochemistry and Damage Processes
This compound is susceptible to photochemical decomposition when exposed to X-ray radiation. nih.govacs.orgosti.gov Studies using high-flux monochromatic synchrotron X-rays have explored this damage process. nih.govacs.org The interaction between X-rays and the compound depends on the electronic properties of the material. nih.govosti.gov
Research demonstrates that the rate of X-ray-induced decomposition is dependent on the energy of the irradiating photons, particularly in relation to the cation's K-edge (the binding energy of its innermost electrons). nih.govacs.org When this compound is irradiated with photons having energy greater than the strontium K-edge, a higher rate of decomposition is observed compared to irradiation with photons below this energy threshold. nih.govacs.org The damage processes and the resulting products, specifically NO₂ and O₂, have been characterized using techniques like powder X-ray diffraction and Raman spectroscopy. nih.govacs.org
During irradiation, the diffraction peaks of this compound continuously broaden. acs.org This broadening suggests a significant buildup of inhomogeneous strain within the unit cell as the nitrate anion decomposes and the gaseous products diffuse out. acs.org
Combustion Characteristics and Mechanisms in Energetic Materials
This compound is a key ingredient in many energetic materials, most notably pyrotechnics, where it functions as both an oxidizer and a colorant. wikipedia.orgquora.comfireworkscookbook.com
As an oxidizer, this compound decomposes during combustion to provide the oxygen necessary to sustain the reaction of a fuel, such as magnesium. taylorandfrancis.com This property is advantageous as it allows for the creation of vibrant red colors in fireworks, flares, and tracers. wikipedia.orgskylighter.comatamanchemicals.com The strength of this compound as an oxidizer can eliminate the need for large quantities of other oxidizers like potassium perchlorate. taylorandfrancis.com
The specific color produced depends on the composition of the pyrotechnic mixture. quora.com
In the presence of a chlorine donor, strontium monochloride (SrCl) is formed in the flame, which emits a characteristic blood-red color. quora.com
If no chlorine is present and a hydrogen-rich fuel is used, strontium monohydroxide (SrOH) can be formed, resulting in a more orange-red emission. quora.com
Its ability to produce a stable and intense red color makes it a popular choice for pyrotechnic manufacturers. fireworkscookbook.com
The choice of fuel significantly influences the combustion characteristics of this compound-based energetic materials. taylorandfrancis.comaip.org Magnesium is a commonly used fuel in pyrotechnics. taylorandfrancis.com The combustion of magnesium/strontium nitrate mixtures generally occurs in two main phases:
A condensed-phase reaction where molten this compound reacts with magnesium to produce magnesium oxide, nitrogen gas, and colored light emitters. taylorandfrancis.comtandfonline.com
A gas-phase reaction where any remaining magnesium undergoes secondary combustion with oxygen from the air. taylorandfrancis.comtandfonline.com
The combustion products of magnesium/strontium nitrate pyrotechnics at atmospheric pressure mainly consist of red light emitters like SrOH, SrH, and SrO, along with the white-light-emitting magnesium oxide (MgO). tandfonline.com
The influence of the fuel has also been studied in the context of solution combustion synthesis (SCS) to prepare strontium oxide nanoparticles, using this compound as the oxidizer. aip.org Different fuels, such as urea (B33335), glycine (B1666218), and citric acid, were found to affect the properties of the final SrO product. aip.org For example, the crystallite size and bandgap of the synthesized strontium oxide nanoparticles varied depending on the fuel used in the combustion process. aip.org
Table 3: Effect of Fuel Type on Strontium Oxide (SrO₂) Nanoparticle Synthesis The following is an interactive data table based on research using this compound as an oxidizer. Click on the headers to sort the data.
| Fuel Used | Chemical Formula | Resulting Crystallite Size (nm) | Resulting Bandgap (eV) |
|---|---|---|---|
| Urea | CH₄N₂O | 41.90 aip.org | 5.21 aip.org |
| Glycine | C₂H₅NO₂ | 47.37 aip.org | 5.97 aip.org |
Advanced Materials Applications of Strontium Nitrate and Its Derivatives
Role in the Synthesis of Nanomaterials
Strontium nitrate (B79036) is a preferred starting material for producing various strontium-containing nanoparticles due to its solubility and decomposition characteristics, which allow for precise control over the size, morphology, and purity of the final nanoproduct.
Strontium nitrate is frequently used as a precursor in the synthesis of strontium oxide (SrO) nanoparticles through methods like sol-gel, hydrothermal, and green synthesis. researchgate.netrazi.ac.irorientjchem.orgorientjchem.org These synthesis techniques are valued for being simple, cost-effective, and allowing for control over the nanoparticle's properties. orientjchem.orgsathyabama.ac.in The resulting SrO nanoparticles possess a hierarchical and morphologically stable structure, making them suitable for a wide array of applications in advanced systems. researchgate.netnanorh.com
The applications for these strontium oxide nanoparticles are diverse and significant:
Dye-Sensitized Solar Cells (DSSCs): SrO nanoparticles are used in the photoanodes of DSSCs. rsc.org Doping titanium dioxide (TiO2) with strontium at parts-per-million concentrations has been shown to influence the photovoltaic performance of these solar cells. rsc.org
Electrodes for Lithium-Ion Batteries: The unique morphology of SrO nanoparticles makes them a candidate material for electrodes in lithium-ion batteries. researchgate.netrazi.ac.irresearchgate.net
Supercapacitors: SrO nanoparticles are explored for their potential use in supercapacitors, which are critical for high-power energy storage. researchgate.netrazi.ac.irresearchgate.net
Transistors: The material properties of SrO nanoparticles are advantageous for designing and fabricating transistors. researchgate.netorientjchem.orgresearchgate.net
Doped Semiconductors: Strontium oxide nanoparticles are utilized as doped semiconductors, where their electronic properties can be precisely tuned. researchgate.netorientjchem.orgresearchgate.net
Gas Sensors: The high surface area and specific morphology of SrO nanoparticles make them effective materials for gas sensing applications. researchgate.netorientjchem.orgnanorh.com
Table 1: Applications of Strontium Oxide Nanoparticles Synthesized from this compound
| Application Area | Synthesis Method | Key Finding/Advantage | Reference(s) |
|---|---|---|---|
| Dye-Sensitized Solar Cells | Hydrothermal | Doping TiO2 with Sr enhances photovoltaic performance. | rsc.org |
| Lithium-Ion Batteries | Sol-gel, Hydrothermal | Suitable morphology for electrode materials. | researchgate.netrazi.ac.irresearchgate.net |
| Supercapacitors | Sol-gel, Hydrothermal | Potential for high-power energy storage applications. | researchgate.netrazi.ac.irresearchgate.net |
| Transistors | Sol-gel | Favorable material properties for transistor fabrication. | researchgate.netorientjchem.orgresearchgate.net |
| Doped Semiconductors | Sol-gel | Tunable electronic properties for semiconductor devices. | researchgate.netorientjchem.orgresearchgate.net |
This compound is a key reactant in the synthesis of strontium titanate (SrTiO₃), a perovskite oxide with significant applications in electronics. wikipedia.org SrTiO₃ is noted for its high dielectric constant, and its properties can be tailored through doping for various electronic devices. wikipedia.orguniversitywafer.com Synthesis methods often involve reacting a strontium source, like this compound, with a titanium precursor. tandfonline.comresearchgate.net
The electronic applications of strontium titanate are extensive:
Optical Sensors: Barium strontium titanate (BST), a derivative, has been successfully used to create light sensors. tandfonline.comresearchgate.netunair.ac.id These sensors are sensitive to visible light, with studies showing particular sensitivity to blue light. tandfonline.comresearchgate.netunair.ac.id Thin films of BST can function as photodiodes and have a broad optical bandgap. unair.ac.idmdpi.com
Random Access Memory (RAM): The high dielectric constant of strontium titanate makes it a candidate to replace silicon dioxide as the gate insulator in transistors, a key component in Dynamic RAM (DRAM). ulisboa.ptornl.gov Its use is being explored for non-volatile RAM devices as well. researchgate.netresearchgate.net
Transistors: SrTiO₃ is used in field-effect transistors (FETs). aip.org Thin films of single-crystalline SrTiO₃ can be fabricated into thin-film transistors (TFTs) with high on/off current ratios. aip.org Its high-k dielectric properties are crucial for the miniaturization of metal-oxide-semiconductor field-effect transistors (MOSFETs). ulisboa.pt
Table 2: Electronic Applications of Strontium Titanate
| Electronic Component | Derivative/Form | Key Performance Metric/Finding | Reference(s) |
|---|---|---|---|
| Optical Sensor | Barium Strontium Titanate (BST) Film | Sensitive to visible light (475-750 nm), with highest sensitivity to blue light. | tandfonline.comresearchgate.netunair.ac.id |
| RAM | Strontium Barium Titanate (BST) | Investigated for non-volatile RAM applications due to ferroelectric properties. | researchgate.net |
| Transistor (TFT) | Single Crystalline SrTiO₃ Film | Achieved on/off current ratio > 10⁵ and field-effect mobility of ~0.8 cm² V⁻¹ s⁻¹. | aip.org |
This compound is a common starting material for synthesizing strontium hexaferrite (SrFe₁₂O₁₉) nanoparticles and ceramics, which are M-type hexagonal ferrites with significant magnetic properties. acs.orgbiu.ac.il Synthesis routes such as sol-gel, co-precipitation, and sonochemical methods utilize this compound to produce fine, nano-crystalline powders. acs.orgbiu.ac.ilresearchgate.net These materials are known for their high coercivity, chemical stability, and status as hard magnetic materials. researchgate.netnih.gov
Strontium hexaferrite is a leading material for:
Permanent Magnets: Due to its high coercivity and saturation magnetization, SrFe₁₂O₁₉ is one of the most widely used materials for permanent magnets. biu.ac.ilnih.gov
High-Density Data Storage: Its magnetic properties make it suitable for high-density perpendicular recording media. biu.ac.il
Multiferroic Materials: Strontium hexaferrite exhibits both ferromagnetic and ferroelectric properties, making it a room-temperature multiferroic material. researchgate.netceramics.org This dual nature opens up potential applications in next-generation memory devices, highly sensitive magnetic field sensors, and smart stealth technology. researchgate.netceramics.org Research has confirmed clear ferroelectric hysteresis loops and large spontaneous polarization in SrFe₁₂O₁₉ ceramics at room temperature. researchgate.net
Table 3: Synthesis and Properties of Strontium Hexaferrite from this compound Precursors
| Synthesis Method | Key Magnetic/Multiferroic Property | Application | Reference(s) |
|---|---|---|---|
| Sol-Gel | Improved electrical properties with Co²⁺ substitution. | Magnetic and Multiferroic Materials | acs.org |
| Co-precipitation | High saturation magnetization (Ms=64 Am²/kg) and coercivity (Hc=5.5 kOe). | Permanent Magnets, Data Storage | researchgate.net |
| Sonochemical | Intrinsic coercivity of ~4600 Oe. | Permanent Magnets | biu.ac.il |
Applications in Ceramic Science and Engineering
In ceramic science, this compound is a valuable precursor for creating functional ceramics with specific biological or electrochemical properties.
This compound is used in the sol-gel synthesis of bioactive glass-ceramics, where strontium oxide (SrO) is substituted for calcium oxide (CaO) in the glass network. scielo.brnih.gov The sol-gel method is particularly suitable for incorporating strontium, as alternatives like strontium carbonate are not ideal for this process. nih.gov The goal of this substitution is to create biomaterials that can stimulate bone regeneration. nih.govresearchgate.net
Research findings indicate:
Bioglass-ceramics of the system 50%SiO₂-25%Na₂O-(25-x)%CaO-x%SrO have been successfully synthesized using this compound as the strontium precursor. scielo.br
The inclusion of SrO can enhance osteoblast proliferation and alkaline phosphatase (ALP) activity, which are crucial for bone formation. nih.gov
Studies have shown that these strontium-containing bioglasses have good in vitro reactivity and can form a bone-like apatite layer on their surface when in contact with simulated body fluids. scielo.brresearchgate.net
Strontium titanate (SrTiO₃), which can be synthesized using this compound, is a key material in the development of solid oxide fuel cells (SOFCs). wikipedia.org Its utility in SOFCs stems from its ability to exhibit both ionic and electronic conductivity, which is essential for the electrochemical reactions occurring at the electrodes. wikipedia.org
For SOFC applications, strontium titanate is typically doped to enhance its performance:
Anode Material: On the fuel side (anode) of the SOFC, strontium titanate is often doped with lanthanum to create lanthanum-doped strontium titanate (LST). wikipedia.org This doping improves its conductivity and catalytic activity for the fuel oxidation reaction. wikipedia.org
Table of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Acetic acid | CH₃COOH |
| Barium strontium titanate | (Ba,Sr)TiO₃ |
| Calcium nitrate | Ca(NO₃)₂ |
| Carbon dioxide | CO₂ |
| Chitosan | (C₈H₁₃NO₅)n |
| Citric acid | C₆H₈O₇ |
| Cobalt(II) nitrate hexahydrate | Co(NO₃)₂·6H₂O |
| Ethanol | C₂H₅OH |
| Ethyl cellulose | (C₁₂H₂₃O₆)n |
| Iron(III) nitrate nonahydrate | Fe(NO₃)₃·9H₂O |
| Lanthanum-doped strontium titanate | (La,Sr)TiO₃ |
| Nitric acid | HNO₃ |
| Silicon dioxide | SiO₂ |
| Sodium hydroxide (B78521) | NaOH |
| Sodium silicate | Na₂SiO₃ |
| Strontium carbonate | SrCO₃ |
| Strontium hexaferrite | SrFe₁₂O₁₉ |
| This compound | Sr(NO₃)₂ |
| Strontium oxide | SrO |
| Strontium titanate | SrTiO₃ |
| Tetraethoxysilane | Si(OC₂H₅)₄ |
| Titanium dioxide | TiO₂ |
| Titanium isopropoxide | Ti[OCH(CH₃)₂]₄ |
| Triethyl phosphate (B84403) | (C₂H₅)₃PO₄ |
| Zinc acetate | Zn(CH₃COO)₂ |
| Zinc nitrate | Zn(NO₃)₂ |
Function in Nonlinear Optical (NLO) Materials
This compound and compounds derived from it have emerged as significant materials in the field of nonlinear optics (NLO). These materials can manipulate the properties of light, enabling applications such as frequency conversion for lasers.
The development of effective NLO devices relies on the successful growth of high-quality single crystals. This compound (Sr(NO₃)₂) itself has been grown as an inorganic NLO single crystal from an aqueous solution using a slow evaporation technique at room temperature, yielding good quality transparent crystals within approximately two weeks. researchgate.netbohrium.com
Characterization of these this compound crystals reveals a cubic crystal structure belonging to the centrosymmetric space group Pa3. researchgate.netbohrium.com Key properties of these crystals have been meticulously measured and are summarized in the table below. The material demonstrates high transparency (around 84%) in the visible region of the electromagnetic spectrum and is thermally stable up to 135°C. researchgate.netbohrium.com
Beyond pure this compound, other strontium-containing borate (B1201080) crystals have been synthesized for NLO applications. For instance, pure and Neodymium (Nd) doped Lanthanum Strontium Borate (La₂SrB₁₀O₁₉) have been successfully synthesized via solid-state reactions. ijsr.net These materials crystallize in the monoclinic system and show promise for NLO applications. ijsr.net
| Property | Value | Reference |
|---|---|---|
| Crystal System | Cubic | researchgate.netbohrium.com |
| Space Group | Pa3 | researchgate.netbohrium.com |
| Unit Cell Dimension (a) | 7.8220 Å | researchgate.netbohrium.com |
| Lower Cut-off Wavelength | 320 nm | researchgate.netbohrium.com |
| Optical Band Gap | 3.9 eV | researchgate.netbohrium.com |
| Transmittance (Visible Region) | ~84% | researchgate.netbohrium.com |
| Thermal Stability | Up to 135°C | researchgate.netbohrium.com |
Second Harmonic Generation (SHG) is a critical NLO phenomenon where two photons of the same frequency are combined into a single new photon with twice the frequency, effectively halving the wavelength. wikipedia.org The efficiency of this process is a key metric for NLO materials.
Powdered this compound single crystals have been tested for their SHG efficiency using the Kurtz-Perry technique. The results show that this compound has an NLO efficiency 1.32 times greater than that of the standard reference material, potassium dihydrogen phosphate (KDP). researchgate.net
Furthermore, derivative compounds incorporating strontium and the nitrate group have demonstrated even more potent NLO properties. A novel noncentrosymmetric compound, Sr(NH₂SO₃)(NO₃)·H₂O, was specifically designed by introducing the nitrate group into a polar system. nih.gov This material exhibits a robust SHG response that is 5.2 times that of KDP. nih.gov Similarly, research on Lanthanum Strontium Borate (La₂SrB₁₀O₁₉) has shown an SHG efficiency approximately twice that of KDP. ijsr.net These findings highlight the significant role that both strontium and the nitrate functional group play in enhancing NLO properties.
| Material | Relative SHG Efficiency (vs. KDP) | Reference |
|---|---|---|
| This compound (Sr(NO₃)₂) | 1.32 | researchgate.net |
| Sr(NH₂SO₃)(NO₃)·H₂O | 5.2 | nih.gov |
| Lanthanum Strontium Borate (La₂SrB₁₀O₁₉) | ~2.0 | ijsr.net |
Electrochemical Energy Storage Applications
The search for new, high-performance materials for energy storage systems like lithium-ion batteries is a major focus of current research. This compound has been identified as a candidate material in this field.
Recent studies have investigated anhydrous this compound (Sr(NO₃)₂) as a novel anode material for lithium-ion batteries. researchgate.net Its performance is notable for its high stability, which is attributed to the absence of crystal water in its structure. researchgate.net Compared to other nitrate compounds, this compound demonstrates superior capacity retention. researchgate.net
Electrochemical testing has revealed that a Sr(NO₃)₂ anode can maintain a reversible charge capacity of 237.3 mAh g⁻¹ at a current density of 50 mA g⁻¹, with a high capacity retention of 99.08%. researchgate.net The material also shows excellent cycling stability at higher rates. When cycled at 500 mA g⁻¹, it delivers an initial charge capacity of 103.0 mAh g⁻¹, which remains high at 100.9 mAh g⁻¹ after 500 cycles. researchgate.net While strontium ions are larger than lithium ions, which can present challenges for diffusion, the stable performance of this compound makes it a promising area of research. researchgate.netquora.com
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reversible Charge Capacity | 237.3 mAh g⁻¹ | at 50 mA g⁻¹ | researchgate.net |
| Capacity Retention | 99.08% | at 50 mA g⁻¹ | researchgate.net |
| Initial Charge Capacity | 103.0 mAh g⁻¹ | at 500 mA g⁻¹ | researchgate.net |
| Capacity after 500 Cycles | 100.9 mAh g⁻¹ | at 500 mA g⁻¹ | researchgate.net |
Cementitious Composites Research
This compound has been explored as a chemical agent for improving the mechanical and durability properties of cement-based materials. This application is particularly relevant for the repair and rehabilitation of aging concrete structures.
Research has demonstrated that treating hardened cement paste composites with a 30% this compound solution can lead to significant improvements in their physical properties. mdpi.comresearchgate.net Specimens cured for 28 days and then submerged in the this compound solution showed notable enhancements in both compressive and flexural strength compared to control specimens cured in water. mdpi.com The improvement in flexural strength was particularly remarkable, with an increase of over 70% observed in early-stage treated specimens. mdpi.com
The treatment also enhances durability. Strontium-treated specimens exhibited better surface abrasion resistance, lower water absorption, and a significant reduction in porosity. mdpi.comresearchgate.net Microscopic analysis revealed that the strontium ion treatment densified the cement paste's microstructure. mdpi.com For example, the compressive strength of a specimen treated for one day with the strontium solution was 27.98 MPa, approximately 15.4% higher than the 24.25 MPa of the water-cured control specimen. mdpi.com These results suggest that surface treatment with a this compound solution is a promising method for restoring and protecting cementitious materials. mdpi.comresearchgate.net
Influence of Strontium Ions on Post-Hardening Strength and Durability of Cement Pastes
The application of this compound solutions to hardened cement pastes has been investigated as a method for enhancing the mechanical properties and durability of cementitious materials. mdpi.comresearchgate.net Research indicates that treating cement paste composites with strontium ions, sourced from a this compound solution, can lead to significant improvements in post-hardening strength and other key durability characteristics. mdpi.comresearchgate.net This approach holds potential for the rehabilitation and maintenance of aging concrete structures. mdpi.comresearchgate.net
In one study, cement paste specimens cured for 28 days were submerged in a 30% this compound solution. mdpi.com The results demonstrated a notable increase in both compressive and flexural strength compared to control specimens cured in deionized water. mdpi.com The enhancement was particularly pronounced in flexural strength, which showed an increase of over 70% in some cases. mdpi.com For instance, after one day of treatment, the compressive strength increased by approximately 15.4%, while the flexural strength surged by about 73.0%. mdpi.com
The mechanism behind this improvement is attributed to the penetration of strontium ions into the cement paste, which can reach depths of up to 6.5 mm after seven days. mdpi.com This penetration leads to a densified microstructure, as observed through Scanning Electron Microscopy (SEM). mdpi.comresearchgate.net The strontium ions are believed to react with the existing cement hydrates, forming new types of hydrates that fill voids within the paste. mdpi.comresearchgate.net X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) analyses have confirmed changes in the morphology and chemical composition of the treated specimens, including the formation of new zeolite structures and a reduction in the portlandite phase. mdpi.com
Beyond strength, the treatment with this compound has been shown to improve other durability metrics. Treated specimens exhibit enhanced surface abrasion resistance, reduced water sorptivity, and a significant decrease in porosity. mdpi.comresearchgate.netresearchgate.net One study reported that a 30% this compound solution increased the density of the concrete mixture by up to 2.2% and decreased the void content by as much as 14.4%, depending on the water-to-cement ratio. researchgate.net Furthermore, the treatment improved surface abrasion resistance by 45% compared to untreated specimens. researchgate.net The application of this compound results in a hard, glass-like finish on the cement surface without leaving a visible residue. google.com
Table 1: Effect of 30% this compound Solution on Cement Paste Strength
| Treatment Duration | Compressive Strength Increase (%) | Flexural Strength Increase (%) | Source |
|---|---|---|---|
| 1 Day | 15.4% | 73.0% | mdpi.com |
| 3 Days | 13.3% | 73.8% | mdpi.com |
Radiopharmaceutical Precursors
This compound, particularly enriched isotopic forms, serves as a crucial precursor material in the production of specific radiometals for medical applications.
Production of Radiometals for Research and Diagnostic Purposes (e.g., Y-86)
Strontium, in its isotopically enriched form of Strontium-86 (⁸⁶Sr), is the primary target material for producing Yttrium-86 (⁸⁶Y). isotopes.govbuyisotope.comnih.gov ⁸⁶Y is a positron-emitting radionuclide with a half-life of 14.74 hours, making it valuable for Positron Emission Tomography (PET) imaging. isotopes.govnih.gov Its diagnostic capabilities are often paired with the therapeutic radionuclide Yttrium-90 (⁹⁰Y), creating a "theranostic" pair for cancer treatment and management. isotopes.goviaea.org
The production of ⁸⁶Y is typically achieved via the ⁸⁶Sr(p,n)⁸⁶Y nuclear reaction in a cyclotron. nih.govberkeley.edu In this process, a target made from ⁸⁶Sr-enriched material is bombarded with low-energy protons. nih.gov While enriched Strontium Carbonate (⁸⁶SrCO₃) is commonly used for solid targets, aqueous solutions of this compound have also been successfully utilized in liquid target systems. nih.govberkeley.edunih.gov
For solid targets, thin samples of enriched ⁸⁶SrCO₃ powder are irradiated. nih.govberkeley.edu Following irradiation, the ⁸⁶Y must be chemically separated from the strontium target material. uni-mainz.deeichrom.com This purification process often involves dissolving the target and using techniques like solid-phase extraction with DGA resin to selectively isolate the ⁸⁶Y, achieving a high radionuclidic purity of over 98%. isotopes.govnih.goveichrom.com The enriched ⁸⁶Sr target material can then be recovered, typically as a carbonate, for future use. uni-mainz.de
Alternatively, research has demonstrated the production of ⁸⁶Y using a liquid target system where an aqueous solution of this compound is irradiated. nih.gov This method avoids the need for solid target handling infrastructure that may not be available at all cyclotron facilities. nih.gov In one study, an aqueous solution of natural-abundance this compound was irradiated on a 13 MeV cyclotron, yielding quantities of ⁸⁶Y sufficient for research studies. nih.gov
Calculated production yields for ⁸⁶Y from the proton irradiation of an enriched ⁸⁶Sr target over an optimal energy range of 7-14 MeV are approximately 291 MBq/µA for a one-hour irradiation. berkeley.edu
Environmental Behavior and Remediation Aspects of Strontium and Nitrate Ions
Environmental Mobility and Transport Mechanisms
The movement of strontium and nitrate (B79036) ions through different environmental compartments, such as water and soil, is influenced by their inherent properties and interactions with the surrounding matrix.
Strontium is an alkaline earth metal that exists primarily as a hydrated ion (Sr²⁺) in surface water and groundwater cdc.govnih.gov. It is considered relatively mobile in water cdc.govnih.gov. However, its mobility can be reduced by the formation of insoluble complexes or through sorption processes onto soil and sediment particles cdc.govnih.gov. The mobility and availability of strontium to plant roots in soil are controlled by external factors including the chemical composition of the soil, pH, temperature, agricultural practices, and the activity of soil microbial communities researchgate.netnih.gov. Strontium tends to exhibit greater mobility in soils characterized by a high concentration of exchangeable ions or those with low cation exchange capacities nih.gov.
Organic matter in soil can significantly influence the availability and mobility of metals through complexation reactions tandfonline.com. Interactions between organic matter and metals can lead to the formation of complexes with varying stability, thereby affecting whether metals are solubilized or immobilized tandfonline.com. High concentrations of exchangeable calcium ions (Ca²⁺) in soil can enhance the complexation of Sr²⁺ with organic matter, leading to reduced Sr²⁺ mobility nih.gov. Conversely, the presence of nitrate fertilizers has been observed to inhibit the formation of Sr²⁺-organic matter complexes, which can result in increased Sr²⁺ mobility nih.gov. The extent of Sr²⁺ sorption onto natural materials is also reduced by the presence of competing divalent cations with smaller ionic radii, such as aqueous Ca²⁺ and magnesium ions (Mg²⁺) leeds.ac.ukiuss.org. High concentrations of Ca²⁺ can specifically inhibit the binding of dissolved organic matter (DOM) to Sr²⁺ mdpi.com.
Strontium primarily sorbs onto soils through ion exchange reactions, where Sr²⁺ ions are readily exchangeable nih.goviuss.org. Sorption characteristics can be significantly influenced by factors including clay content, the type of clay minerals present, pH, ionic strength, and the ratio of soluble calcium and magnesium to total soluble cations leeds.ac.ukiuss.org. The presence of sorbed carbonate on iron oxides can enhance Sr²⁺ sorption nih.gov. At higher concentrations, the precipitation of strontianite (SrCO₃), a strontium carbonate mineral, can occur, which further reduces strontium mobility nih.govleeds.ac.uk. Sorption and desorption processes can exhibit hysteresis, meaning the distribution coefficients for adsorption and desorption may differ researchgate.net. Studies in some wetland environments have indicated that the organic fraction of the sediment played a dominant role in retaining strontium compared to inorganic iron and manganese oxides researchgate.net.
Data on strontium sorption percentages on different minerals and mixed sediment under varying conditions highlight the complexity of these interactions. For instance, studies have shown varying percentages of strontium sorbed depending on the mineral type, pH, and ionic strength of the solution acs.org.
| Material | Background Electrolyte | Concentration (mol L⁻¹) | pH | Sr Sorption (%) |
| Illite | NaCl | 10⁻² | 9.1 ± 0.1 | 40 ± 1.1 |
| Illite | NaCl | 10⁻¹ | 9.1 ± 0.1 | 16 ± 0.8 |
| Illite | NaOH | 10⁻³ | 10.7 | 80 ± 0.3 |
| Illite | NaOH | 10⁻¹ | 12.9 | 62 ± 0.9 |
| Goethite | NaCl | ≤ 10⁻² | 9.0 ± 0.32 | ~80 |
| Goethite | NaCl | 10⁻¹ | 9.0 ± 0.32 | 56 ± 2.4 |
| Goethite | NaOH | 10⁻³ to 10⁻¹ | 9.5 to 12.6 | 98.8 ± 1.7 |
| Mixed Sediment | NaCl | 10⁻⁴ | 4.8 ± 0.3 | 26 |
Table based on data from acs.org. Note that conditions and specific values may vary depending on the study.
Biogeochemical Transformations of Nitrate
Nitrate is a key component of the environmental nitrogen cycle, naturally present in various compartments cdc.govwho.intsrce.hr. It undergoes several transformations, primarily mediated by microorganisms.
Microbial processes are fundamental to the transformations within the nitrogen cycle cdc.govsrce.hr. In environments where oxygen is limited (anaerobic conditions), particularly in aquatic systems, bacteria are capable of converting nitrate (NO₃⁻) to nitrite (B80452) (NO₂⁻) cdc.gov. This conversion is part of dissimilatory nitrate reduction pathways, where microbes use nitrate as an electron acceptor for respiration researchgate.netnih.gov. While primarily carried out by prokaryotes (bacteria and archaea), some eukaryotic microbes, such as certain freshwater ciliates and soil fungi, have also demonstrated the ability to perform nitrate reduction to nitrite or engage in incomplete denitrification nih.gov. Nitrite is generally less stable in the environment compared to nitrate and is readily oxidized back to nitrate, which is why nitrite concentrations are typically lower than nitrate concentrations in environmental samples cdc.gov.
Analytical Methods for Strontium Radionuclides in Environmental Samples
The accurate and reliable determination of strontium radionuclides, particularly ⁹⁰Sr, in environmental samples is crucial for environmental monitoring, emergency preparedness, and radioactive waste management due to its long half-life and potential radiological hazard mdpi.comnih.gov. Analytical procedures for ⁹⁰Sr typically involve three main stages: sample pretreatment, chemical purification, and measurement mdpi.comnih.gov. The goal of chemical purification is to concentrate the target radionuclide and remove interfering elements from the sample matrix nih.gov.
Several analytical techniques are employed for the measurement of ⁹⁰Sr in environmental samples, broadly categorized into radiometric and non-radiometric methods mdpi.comnih.govnih.gov.
Radiometric Methods:
Radiometric methods detect the beta decay of ⁹⁰Sr or its daughter nuclide, ⁹⁰Y mdpi.comnih.gov. ⁹⁰Sr is a beta emitter with a maximum energy of 546 keV, decaying to short-lived ⁹⁰Y (half-life = 64 hours). ⁹⁰Y subsequently decays to stable ⁹⁰Zr by emitting higher-energy beta particles with a maximum energy of 2280 keV mdpi.comnih.gov.
Liquid Scintillation Counting (LSC): LSC is a widely used radiometric technique for measuring low-energy beta emitters like ⁹⁰Sr mdpi.commdpi.comnih.gov. It offers high counting efficiencies (close to 100%) for ⁸⁹Sr, ⁹⁰Sr, and ⁹⁰Y and can distinguish between ⁸⁹Sr, ⁹⁰Sr, and ⁹⁰Y due to its high resolution mdpi.com. Samples prepared for LSC generally have high transparency and low self-absorption, although quenching effects can occur mdpi.com. LSC is advantageous for rapid analysis in emergency situations as samples can be measured immediately after ⁹⁰Sr separation without waiting for ⁹⁰Sr–⁹⁰Y equilibrium mdpi.com. Alternatively, measurement can be performed after equilibrium is reached for higher precision and counting efficiency mdpi.com. Low-background LSC has been used to measure ⁹⁰Sr in soil samples near nuclear facilities, with reported activity ranges of 6.2–96.5 Bq·kg⁻¹ and 0.40–3.01 Bq·kg⁻¹ in different studies nih.gov. A quick LSC technique involving oxalate (B1200264) precipitation and chromatographic separation using a crown ether (Sr. Spec) has been reported with a sensitivity of approximately 10 Bq/kg for 10 g soil samples and a chemical yield of about 80% researchgate.net. This method allows for separation and determination within approximately 8 hours researchgate.net. Organic cocktail LSC has shown higher efficiency and lower minimum detectable activity compared to Cerenkov counting researchgate.net.
Proportional Counters and Geiger-Müller (GM) Counters: These beta counters are also used for ⁹⁰Sr measurement mdpi.com. Proportional counters offer satisfactory efficiency (around 50%) and relatively low background mdpi.com. GM counters can detect relatively high-energy beta radiation mdpi.com. However, these methods cannot distinguish between ⁸⁹Sr, ⁹⁰Sr, and ⁹⁰Y directly; repeated counting for ⁹⁰Y in-growth is necessary to calculate ⁹⁰Sr activity mdpi.com.
Cerenkov Counting: This method measures the high-energy beta particles from ⁹⁰Y (2.27 MeV) in a liquid scintillation counter stralsakerhetsmyndigheten.se. The determination of ⁹⁰Sr in equilibrium with ⁹⁰Y is achieved by monitoring the Cerenkov radiation of ⁹⁰Y stralsakerhetsmyndigheten.se. This technique can provide quick measurements of ⁹⁰Sr via its daughter ⁹⁰Y mdpi.com.
Non-Radiometric Methods:
Non-radiometric methods, primarily mass spectrometry, offer high absolute sensitivity, low detection limits, and relatively shorter sample analysis times compared to radiometric methods mdpi.comnih.govnih.gov.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a widely used mass spectrometry technique for radionuclide measurement due to its relatively low cost, ease of operation, and high sensitivity mdpi.comresearchgate.net. It has been adopted for rapid determination of radionuclides in environmental samples since the 1990s mdpi.comresearchgate.net. Various ICP-MS setups, including single-quadrupole (ICP-QMS), triple-quadrupole (ICP-MS/MS), sector field (SF-ICP-MS), dynamic reaction cell (DRC-ICP-MS), and electrothermal vaporization (ETV-ICP-MS), have been applied for ⁹⁰Sr measurement mdpi.com. ICP-MS is considered the mainstream mass spectrometric method for ⁹⁰Sr mdpi.com. However, ⁹⁰Sr measurement by ICP-MS faces challenges from spectroscopic and non-spectroscopic interferences, matrix, and carry-over effects mdpi.com. Isobaric and polyatomic interferences, primarily from ⁹⁰Zr and the peak tailing of ⁸⁸Sr, can affect accuracy mdpi.com. Thorough chemical purification and suppression of interference signals during measurement are important mdpi.com. Triple quadrupole ICP-MS (ICP-MS/MS) has been developed to provide a rapid and sensitive method for ⁹⁰Sr determination, improving abundance sensitivity and achieving detection limits as low as 0.6 Bq kg⁻¹ in 1 g environmental samples rsc.orgresearchgate.net. This method has shown consistency with radiometric analysis results for certified reference materials rsc.org. ICP-MS/MS can overcome the isobaric overlap of ⁸⁷Rb and ⁸⁷Sr by using reaction gases like CH₃F to measure Sr⁺ ions as SrF⁺ product ions rsc.orgrsc.orgresearchgate.net.
Accelerator Mass Spectrometry (AMS): AMS is another mass spectrometry technique that has been explored for sensitive ⁹⁰Sr analysis, particularly after chemical procedures to remove ⁹⁰Zr interference mdpi.com.
Sample Preparation and Separation:
Regardless of the detection method, sample preparation and chemical separation are crucial steps to isolate strontium radionuclides from the sample matrix and interfering elements mdpi.comnih.govmdpi.com.
Sample Pretreatment: Environmental samples like liquid samples, soil, and plant samples often require pretreatment such as evaporation, drying, and ashing to remove organic matter and concentrate the sample stralsakerhetsmyndigheten.seirpa.net. Acid digestion is a widely used pretreatment method mdpi.com.
Chemical Separation: Various separation techniques are employed to purify strontium. These include precipitation, liquid-liquid extraction, and chromatography mdpi.comstralsakerhetsmyndigheten.seirpa.netcefas.co.ukiaea.org.
Precipitation: Classical methods involve precipitation of alkaline-earth oxalates followed by strontium nitrate precipitation using concentrated nitric acid to separate calcium irpa.netcefas.co.uk. Barium and radium can be removed as chromates irpa.net. ⁹⁰Y can be separated by hydroxide (B78521) precipitation stralsakerhetsmyndigheten.seirpa.net.
Liquid-Liquid Extraction: While simple and efficient, liquid-liquid extraction using organic solvents like HDEHP is gradually being phased out in radioanalytical laboratories due to volatility and toxicity concerns mdpi.comstralsakerhetsmyndigheten.se.
Chromatography: Extraction chromatography, particularly using crown ethers like Sr. Spec resin, is increasingly used for efficient separation of strontium mdpi.comresearchgate.netiaea.orgresearchgate.netacs.org. This method can effectively remove interfering isotopes like ¹⁴⁰Ba and ⁴⁰K iaea.org. Studies have compared the performance of different strontium-selective resins like AnaLig® Sr-01 and Eichrom Sr resin researchgate.net. Ion-exchange chromatography, sometimes combined with complexing agents like EDTA and citrate, is also used cefas.co.ukiaea.org.
Yield Determination:
To account for losses during the chemical separation process, the chemical yield of strontium is determined. This can be done gravimetrically by weighing the final strontium precipitate or by using a yield tracer like the gamma-emitting ⁸⁵Sr cefas.co.ukiaea.orgnemi.gov. Using ⁸⁵Sr tracer provides more precise results than gravimetric determination cefas.co.uk.
Interferences:
Several radionuclides and stable isotopes can interfere with the determination of strontium radionuclides. For radiometric methods, other beta emitters, as well as alpha and gamma emitters, can cause interference nih.gov. For mass spectrometric methods, isobaric interferences, particularly from ⁹⁰Zr, and peak tailing from stable ⁸⁸Sr are significant challenges mdpi.comnih.govmdpi.comrsc.org. Chemical separation procedures are designed to minimize these interferences mdpi.comnih.gov.
Emerging Techniques:
Research continues to develop more rapid, sensitive, and automated methods for strontium radionuclide analysis mdpi.comnih.gov. Online separation and preconcentration coupled with ICP-MS/MS are being explored for faster analysis times researchgate.net. Non-destructive measurement techniques are also being investigated, although detecting ⁹⁰Sr directly by gamma spectrometry is difficult due to its low gamma decay branching ratio epj-conferences.org. Physical beta-spectroscopy utilizing the high beta energy of ⁹⁰Y is an alternative for non-destructive measurement epj-conferences.org.
Here is a summary of some analytical methods and their characteristics:
| Method | Principle of Detection | Advantages | Disadvantages | Typical Application |
| Liquid Scintillation Counting (LSC) | Measures beta decay of ⁹⁰Sr or ⁹⁰Y | High efficiency, good resolution, relatively fast for emergency situations | Potential for quenching effects, sample preparation required | Routine monitoring, emergency response |
| Proportional/Geiger-Müller Counters | Measures beta decay | Relatively high efficiency (proportional), detects high-energy beta (GM) | Cannot distinguish ⁸⁹Sr, ⁹⁰Sr, ⁹⁰Y directly | Routine monitoring |
| Cerenkov Counting | Measures high-energy beta of ⁹⁰Y | Can be relatively quick | Relies on ⁹⁰Sr-⁹⁰Y equilibrium | Quick assessment of ⁹⁰Sr via ⁹⁰Y |
| ICP-MS (various configurations) | Measures ⁹⁰Sr ions by mass spectrometry | High sensitivity, low detection limits, high sample throughput | Susceptible to isobaric and polyatomic interferences, matrix effects | Routine monitoring, environmental research |
| ICP-MS/MS (Triple Quadrupole) | Measures ⁹⁰Sr ions with interference removal | Improved sensitivity and interference removal | Requires specialized instrumentation | Trace analysis, complex matrices |
| Accelerator Mass Spectrometry (AMS) | Measures ⁹⁰Sr ions by mass spectrometry | Very high sensitivity | Requires specialized and expensive equipment, typically off-site analysis | Research, low-level measurements |
| Non-destructive Beta Spectroscopy | Measures beta spectrum of ⁹⁰Y | No chemical separation required | Difficult for low concentrations, requires accounting for other emitters | Rapid screening (under development) |
Q & A
Q. What are the standard methods for synthesizing high-purity strontium nitrate, and what analytical techniques validate its purity?
this compound is typically synthesized by reacting nitric acid (HNO₃) with strontium carbonate (SrCO₃), producing Sr(NO₃)₂, CO₂, and water. The reaction must be conducted under controlled stoichiometric ratios (1:2 molar ratio of SrCO₃:HNO₃) and temperature (60–80°C) to avoid byproducts like Sr(OH)₂ . Validation methods:
- Assay purity : Titration with EDTA or ICP-OES to confirm ≥99.0% Sr(NO₃)₂ content (ACS grade) .
- Clarity test : Dissolve 5g in 50mL water; solutions should remain clear (AR grade) or show minimal turbidity (CP grade) .
- XRD : Confirm crystalline structure matches reference patterns (JCPDS 00-024-1107) .
Q. How does this compound contribute to flame emission spectroscopy, and how can interference from other ions be mitigated?
this compound emits a characteristic red flame (610–650 nm) due to electron transitions in Sr²⁺ ions. This property is used to identify Sr²⁺ in mixtures. Experimental design considerations:
Q. What are the critical safety protocols for handling this compound in wet-lab settings?
- Incompatibilities : Avoid contact with reducing agents (e.g., Li, Al), organic materials, or strong acids to prevent explosive reactions .
- Storage : Keep in airtight containers in a cool (<25°C), dry environment to prevent hygroscopic degradation .
- Waste disposal : Neutralize with sodium bicarbonate before disposal. Follow EPA guidelines for hazardous waste classification (40 CFR 261.3) .
Advanced Research Questions
Q. How can this compound be optimized in electrochemical deposition for bioactive coatings on titanium implants?
this compound is used in electrochemically assisted deposition (EAD) to create Sr-substituted calcium phosphate coatings, enhancing osteoconductivity. Methodological considerations:
- Parameter optimization : Adjust deposition voltage (1.5–2.5V), pH (4.5–5.5), and Sr(NO₃)₂ concentration (0.01–0.1M) to control coating thickness and Sr²⁺ incorporation .
- Post-treatment : Anneal coatings at 400°C to improve crystallinity and adhesion .
- Antimicrobial testing : Use S. aureus biofilm assays to validate reduced bacterial colonization .
Q. How do nanoporous perovskite oxides synthesized with this compound enhance catalytic oxidation of CO/CH₄?
Sr(NO₃)₂ acts a precursor for Sr-doped perovskites (e.g., SrTiO₃), where Sr²⁺ modifies oxygen mobility and active sites. Key variables:
Q. What methodologies resolve contradictions in this compound’s role in suppressing sensory irritation in dermatological studies?
this compound reduces histamine-induced itch in human trials, but mechanisms remain debated. Experimental approaches:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
